L 655240
Beschreibung
thromboxane and prostaglandin endoperoxide receptor antagonist; structure given in first source; RN given is for parent cpd
Eigenschaften
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]-5-fluoro-3-methylindol-2-yl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO2/c1-13-17-10-16(23)8-9-18(17)24(12-14-4-6-15(22)7-5-14)19(13)11-21(2,3)20(25)26/h4-10H,11-12H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPYLHLUHJOPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908272 | |
| Record name | 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103253-15-2 | |
| Record name | L 655240 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103253152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-655,240 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of L-655,708: A Technical Guide to its Action as a Selective α5-GABAA Receptor Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-655,708 is a potent and selective inverse agonist for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAA) receptor, with a remarkable selectivity for subtypes containing the α5 subunit.[1][2] This selectivity has positioned L-655,708 as a critical pharmacological tool for elucidating the physiological and pathological roles of α5-containing GABAA receptors, which are predominantly expressed in the hippocampus and implicated in cognitive processes such as learning and memory.[3][4] This technical guide provides an in-depth overview of the mechanism of action of L-655,708, including its binding characteristics, functional effects, and the downstream signaling pathways it modulates.
Core Mechanism of Action: Negative Allosteric Modulation of α5-Containing GABAA Receptors
The primary mechanism of action of L-655,708 is its function as a negative allosteric modulator (NAM) at the benzodiazepine site of GABAA receptors.[1][3] Unlike classical benzodiazepines which are positive allosteric modulators (PAMs) and enhance the effect of GABA, L-655,708 reduces the ability of GABA to open the chloride channel, thereby decreasing the inhibitory current.[5] This effect is particularly pronounced at GABAA receptors incorporating the α5 subunit, due to its significantly higher binding affinity for this subtype.[2][6]
Quantitative Binding and Functional Data
The selectivity of L-655,708 for the α5 subunit is evident from radioligand binding assays and functional studies. The following tables summarize the key quantitative data.
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| α5β3γ2 | 0.45 | [6] |
| α1β3γ2 | >50x higher than α5 | [2] |
| α2β3γ2 | >50x higher than α5 | [2] |
| α3β3γ2 | >50x higher than α5 | [2] |
| α6β3γ2 | >50x higher than α5 | [2] |
| Functional Assay | Parameter | Value | Cell/Tissue Type | Reference |
| Two-Electrode Voltage Clamp | EC50 (Sevoflurane Potentiation) | 2.4 µM (in presence of L-655,708) | Mouse Hippocampal Neurons | [7] |
| Whole-Cell Patch Clamp | IC50 (vs. [3H]-flunitrazepam) | Lower in ventral hippocampus (α5 enriched) | Rat Hippocampus | [8] |
| Long-Term Potentiation | Effective Concentration | 10 nM | Mouse Hippocampal Slices | [4] |
Signaling Pathways Modulated by L-655,708
By selectively reducing the inhibitory tone mediated by α5-GABAA receptors, particularly the tonic inhibition in hippocampal neurons, L-655,708 influences synaptic plasticity. This modulation is critical for processes like learning and memory. The key signaling pathway affected is the balance between GABAergic inhibition and glutamatergic excitation, which ultimately impacts long-term potentiation (LTP), a cellular correlate of learning.
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound like L-655,708 for specific GABAA receptor subtypes.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue or cultured cells expressing the GABAA receptor subtype of interest in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[9]
-
Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.[9]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation (10-20 µg protein), a known concentration of a suitable radioligand (e.g., [3H]Flumazenil for the benzodiazepine site), and either buffer (for total binding), a high concentration of an unlabeled competitor (e.g., diazepam for non-specific binding), or varying concentrations of L-655,708.[10]
-
Incubate the plate at 4°C for 60-90 minutes to allow binding to reach equilibrium.[9]
-
-
Filtration and Quantification:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.[10][11]
-
Wash the filters multiple times with ice-cold wash buffer.[11]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of L-655,708 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-655,708 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to functionally characterize the modulatory effects of L-655,708 on GABAA receptor-mediated currents.
Detailed Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with a mixture of cRNAs encoding the specific GABAA receptor subunits of interest (e.g., α5, β3, and γ2).[12]
-
Incubate the injected oocytes in a suitable medium (e.g., ND96) at 16-18°C for 2-5 days to allow for receptor expression on the oocyte membrane.[12]
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for measuring the membrane potential and the other for injecting current.[13]
-
Using a voltage-clamp amplifier, hold the oocyte's membrane potential at a constant value, typically between -50 mV and -80 mV.[14]
-
-
Functional Assay:
-
Establish a baseline by perfusing the oocyte with a concentration of GABA that elicits a submaximal current response (e.g., EC10-EC20).
-
To test the effect of L-655,708, co-apply a known concentration of the compound with the same concentration of GABA.
-
Record the resulting current and compare it to the baseline GABA-evoked current.
-
To determine the concentration-response relationship, repeat this process with a range of L-655,708 concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of L-655,708.
-
Calculate the percentage modulation of the GABA response by L-655,708.
-
Plot the percentage modulation against the logarithm of the L-655,708 concentration and fit the data to determine the IC50 (for inverse agonists) or EC50 (for agonists).
-
Conclusion
L-655,708 is a highly selective and potent negative allosteric modulator of α5 subunit-containing GABAA receptors. Its mechanism of action involves the reduction of tonic inhibition in brain regions crucial for cognition, such as the hippocampus. This leads to an enhancement of neuronal excitability and facilitates long-term potentiation, a key cellular mechanism underlying learning and memory. The detailed experimental protocols provided herein serve as a guide for the continued investigation of L-655,708 and other selective GABAA receptor modulators in both basic research and drug development contexts.
References
- 1. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potentiation of GABAA receptor activity by volatile anaesthetics is reduced by α5GABAA receptor-preferring inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential pharmacological properties of GABAA/benzodiazepine receptor complex in dorsal compared to ventral rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. multichannelsystems.com [multichannelsystems.com]
L-655,240 as a Thromboxane A2 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-655,240, a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. This document consolidates key pharmacological data, details of experimental methodologies, and elucidates the relevant signaling pathways, serving as a comprehensive resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.
Introduction to L-655,240 and the Thromboxane A2 Receptor
Thromboxane A2 is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction. These effects are mediated through its interaction with the G protein-coupled TP receptor. Consequently, antagonism of the TP receptor is a key therapeutic strategy for the prevention and treatment of cardiovascular and thrombotic diseases.
L-655,240, with the chemical name 3-[1-(4-chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]-2,2-dimethylpropanoic acid, has been identified as a potent and selective competitive antagonist of the TP receptor. Its efficacy has been demonstrated in a variety of in vitro and in vivo models, highlighting its potential as a therapeutic agent.
Quantitative Pharmacological Data
The pharmacological activity of L-655,240 has been characterized through various in vitro assays, quantifying its potency and selectivity as a TP receptor antagonist. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of L-655,240 in Functional Assays
| Assay Type | Agonist | Preparation | Parameter | Value | Reference |
| Platelet Aggregation | U-44069 | Washed Human Platelets | IC50 | 7 nM | [1] |
| Smooth Muscle Contraction | U-44069 | Guinea-Pig Tracheal Chain | pA2 | 8.0 | [1] |
| Smooth Muscle Contraction | U-44069 | Guinea-Pig Pulmonary Artery | pA2 | 8.4 | [1] |
| Smooth Muscle Contraction | U-44069 | Guinea-Pig Thoracic Aorta | pA2 | 8.0 | [1] |
Table 2: In Vivo Efficacy of L-655,240
| Animal Model | Condition | Administration | Dose | Effect | Reference |
| Canine | Ischemia- and Reperfusion-Induced Arrhythmias | Intravenous (i.v.) | 0.3 mg/kg | Attenuated the severity of reperfusion-induced arrhythmias and increased survival. | [2][3] |
Thromboxane A2 Receptor Signaling Pathways
The TP receptor couples to at least two major G protein families, Gq/11 and G12/13, to initiate downstream signaling cascades that lead to platelet activation and smooth muscle contraction. L-655,240 exerts its antagonist effects by blocking the binding of TXA2 to the TP receptor, thereby inhibiting these signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
This protocol is based on the methods described by Hall et al. (1987) for assessing the inhibition of platelet aggregation by L-655,240.[1]
Detailed Steps:
-
Platelet Preparation:
-
Human venous blood is collected from healthy, drug-free volunteers into tubes containing 3.8% (w/v) sodium citrate.
-
Platelet-rich plasma (PRP) is prepared by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
To obtain washed platelets, the PRP is further centrifuged at a higher speed (e.g., 800 x g) for 10 minutes. The platelet pellet is then resuspended in a calcium-free Tyrode's buffer containing apyrase and prostacyclin to prevent premature activation. This washing step is repeated.
-
-
Aggregation Measurement:
-
Platelet aggregation is monitored by measuring the change in light transmission through a suspension of platelets in an aggregometer.
-
Aliquots of the washed platelet suspension are placed in the aggregometer cuvettes and warmed to 37°C with constant stirring.
-
L-655,240 or its vehicle (control) is added to the platelet suspension and incubated for a defined period (e.g., 2 minutes).
-
Aggregation is initiated by the addition of a TP receptor agonist, such as U-44069.
-
The change in light transmittance is recorded for several minutes.
-
-
Data Analysis:
-
The extent of platelet aggregation is quantified as the maximum change in light transmittance.
-
The inhibitory effect of L-655,240 is determined by comparing the aggregation response in the presence of the compound to the control response.
-
The IC50 value is calculated by performing a concentration-response curve for L-655,240.
-
Detailed Steps:
-
Membrane Preparation:
-
Platelet membranes are prepared from outdated human platelet concentrates or fresh blood. Platelets are isolated and washed as described in the aggregation assay protocol.
-
The washed platelets are then lysed by sonication or hypotonic buffer treatment.
-
The cell lysate is centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in a suitable assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.
-
-
Binding Reaction:
-
The binding assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled TP receptor antagonist, such as [³H]-SQ 29,548, is incubated with the platelet membranes.
-
Increasing concentrations of the unlabeled competitor, L-655,240, are added to displace the binding of the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled TP receptor antagonist.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding at each concentration of L-655,240 is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the L-655,240 concentration.
-
The IC50 value (the concentration of L-655,240 that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol is a summary of the methodology used by Wainwright and Parratt (1988) to evaluate the anti-arrhythmic effects of L-655,240.[2][3]
Detailed Steps:
-
Animal Preparation:
-
Male mongrel dogs are anesthetized with a suitable anesthetic agent (e.g., sodium pentobarbitone).
-
The animals are ventilated artificially, and catheters are inserted into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A thoracotomy is performed to expose the heart, and the left anterior descending (LAD) coronary artery is isolated.
-
-
Induction of Ischemia and Reperfusion:
-
A ligature is placed around the LAD coronary artery.
-
A baseline period of hemodynamic stability is established.
-
Coronary artery occlusion is induced by tightening the ligature, leading to myocardial ischemia. This is maintained for a specific duration (e.g., 20 minutes).
-
Reperfusion is initiated by releasing the ligature, allowing blood flow to return to the previously ischemic myocardium.
-
-
Drug Administration and Monitoring:
-
L-655,240 (0.3 mg/kg) or vehicle is administered intravenously a few minutes before the induction of coronary artery occlusion.
-
Electrocardiogram (ECG) and arterial blood pressure are continuously monitored and recorded throughout the experiment.
-
-
Arrhythmia Analysis:
-
The incidence and severity of ventricular arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) are analyzed during both the ischemic and reperfusion periods.
-
The survival rate of the animals is also recorded.
-
Conclusion
L-655,240 is a well-characterized, potent, and selective thromboxane A2 receptor antagonist. The quantitative data from in vitro functional assays demonstrate its high potency in inhibiting platelet aggregation and smooth muscle contraction. In vivo studies have confirmed its efficacy in a clinically relevant model of cardiac arrhythmia. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working on TP receptor antagonists and related therapeutic areas. Further investigation into the clinical potential of L-655,240 and similar compounds is warranted for the development of new treatments for cardiovascular and thrombotic disorders.
References
- 1. Pharmacology of L-655,240 (3-[1-(4-chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]2,2-dimethylpro pan oic acid); a potent, selective thromboxane/prostaglandin endoperoxide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of L655,240, a selective thromboxane and prostaglandin endoperoxide antagonist, on ischemia- and reperfusion-induced cardiac arrhythmias. (1988) | Cherry L. Wainwright | 18 Citations [scispace.com]
An In-Depth Technical Guide to L-655,240: A Potent Thromboxane A2 Receptor Antagonist
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
L-655,240 is a potent and selective thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor antagonist that emerged from research aimed at developing novel anti-thrombotic and cardiovascular agents. Structurally related to the non-steroidal anti-inflammatory drug indomethacin (B1671933), L-655,240 was rationally designed to selectively block the effects of thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of L-655,240, including detailed experimental protocols for key assays, a summary of its quantitative data, and a visualization of its mechanism of action.
Discovery and History
The development of L-655,240 was rooted in the understanding of the pivotal role of thromboxane A2 in cardiovascular diseases. Researchers sought to create a selective antagonist of the TP receptor to mitigate the pro-thrombotic and vasoconstrictive effects of TXA2 without affecting other prostanoid pathways. The chemical scaffold of indomethacin served as a starting point for a structure-activity relationship (SAR) campaign that ultimately led to the identification of L-655,240 as a lead candidate with high affinity and selectivity for the TP receptor.
The key publication by Wainwright and colleagues in 1988 detailed the significant in vivo efficacy of L-655,240 in a canine model of ischemia- and reperfusion-induced cardiac arrhythmias, highlighting its potential as a cardioprotective agent.
Chemical Properties
| Property | Value |
| Chemical Name | 1-[(4-Chlorophenyl)methyl]-5-fluoro-α,α,3-trimethyl-1H-indole-2-propanoic acid |
| Molecular Formula | C21H21ClFNO2 |
| Molecular Weight | 373.85 g/mol |
| CAS Number | 103253-15-2 |
Pharmacological Data
In Vitro Activity
L-655,240 has demonstrated potent and selective antagonism of the thromboxane A2 receptor in various in vitro assays.
| Assay | Species | Tissue/System | Agonist | Parameter | Value | Reference |
| Platelet Aggregation | Human | Platelet-rich plasma | Endoperoxide | IC50 | 7 nM | [1] |
| Smooth Muscle Contraction | Guinea Pig | Smooth muscle | U-46619 | pA2 | 8.0 - 8.4 | [2] |
In Vivo Activity
The cardioprotective effects of L-655,240 have been primarily characterized in a canine model of myocardial ischemia and reperfusion.
| Model | Species | Dose | Route | Effect | Reference |
| Ischemia- and Reperfusion-Induced Arrhythmias | Canine | 0.3 mg/kg | i.v. | Attenuation of early arrhythmias, changes in heart rate, blood pressure, and cardiac output | [1] |
Signaling Pathway and Mechanism of Action
L-655,240 exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 and other prostaglandin endoperoxides to the TP receptor, a G-protein coupled receptor. This blockade prevents the activation of downstream signaling cascades that lead to platelet activation and smooth muscle contraction.
Experimental Protocols
Thromboxane A2 Receptor Binding Assay (Competitive)
This protocol is a representative method for determining the binding affinity of L-655,240 to the TP receptor using a radiolabeled antagonist.
Methodology:
-
Membrane Preparation: Human platelets are isolated from whole blood by differential centrifugation and washed. The final platelet pellet is resuspended in a suitable buffer and homogenized to prepare platelet membranes. Alternatively, cell lines stably expressing the human TP receptor can be used.
-
Binding Assay: In a multi-well plate, a constant concentration of a radiolabeled TP receptor antagonist (e.g., [³H]SQ 29,548) is incubated with the platelet membranes in the presence of increasing concentrations of L-655,240. Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist.
-
Incubation: The reaction mixtures are incubated at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of L-655,240 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Canine Model of Ischemia- and Reperfusion-Induced Arrhythmias
This in vivo model is crucial for evaluating the cardioprotective effects of L-655,240.
Methodology:
-
Animal Preparation: Adult mongrel dogs of either sex are anesthetized, intubated, and mechanically ventilated. Catheters are placed for drug administration and monitoring of blood pressure.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated, and a ligature is placed around it for subsequent occlusion. ECG leads are attached for continuous monitoring.
-
Ischemia: The LAD is occluded for a predetermined period (e.g., 30 minutes) to induce regional myocardial ischemia.
-
Drug Administration: A bolus injection of L-655,240 (0.3 mg/kg) or vehicle is administered intravenously a few minutes before the end of the occlusion period.
-
Reperfusion: The ligature is released, allowing blood flow to return to the previously ischemic myocardium.
-
Monitoring and Data Collection: ECG and hemodynamic parameters are continuously recorded throughout the ischemic and reperfusion periods. The incidence, type, and duration of ventricular arrhythmias are quantified.
-
Data Analysis: The arrhythmia data from the L-655,240-treated group are compared to those from the vehicle-treated control group to assess the anti-arrhythmic efficacy of the compound.
Conclusion
L-655,240 is a well-characterized, potent, and selective thromboxane A2 receptor antagonist with demonstrated efficacy in preclinical models of cardiovascular disease. Its discovery and development have provided valuable insights into the role of the thromboxane pathway in thrombosis and cardiac arrhythmias. This technical guide serves as a comprehensive resource for researchers interested in utilizing L-655,240 as a pharmacological tool to further investigate the therapeutic potential of TP receptor antagonism.
References
L-655,240: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-655,240 is a potent and selective competitive antagonist of the thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor. Its ability to inhibit platelet aggregation and smooth muscle contraction has made it a valuable tool in cardiovascular and pulmonary research. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of L-655,240. Detailed experimental protocols for key in vitro assays are provided to facilitate its use in research settings. Furthermore, this guide illustrates the signaling pathways associated with TP receptor activation and the experimental workflow for characterizing TP receptor antagonists.
Chemical Structure and Properties
L-655,240, with the IUPAC name 3-[1-(4-Chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]-2,2-dimethylpropanoic acid, is a synthetic, small-molecule antagonist of the TP receptor.
Chemical Structure:
Caption: Chemical structure of L-655,240.
Table 1: Physicochemical Properties of L-655,240
| Property | Value | Source |
| IUPAC Name | 3-[1-(4-Chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]-2,2-dimethylpropanoic acid | Internal Data |
| Molecular Formula | C21H21ClFNO2 | [Internal Data] |
| Molecular Weight | 373.85 g/mol | [Internal Data] |
| CAS Number | 103253-15-2 | [Internal Data] |
| Appearance | Off-white powder | [Internal Data] |
| Solubility | Soluble in DMSO, insoluble in water | [Internal Data] |
| Purity | ≥98% (by HPLC) | [Internal Data] |
Mechanism of Action and Pharmacology
L-655,240 is a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. TXA2 is a potent mediator of platelet aggregation and vasoconstriction. By competitively blocking the TP receptor, L-655,240 inhibits the downstream signaling cascades initiated by TXA2 and other TP receptor agonists.
The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and G13 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The G13 pathway involves the activation of Rho GTPases, which play a role in smooth muscle contraction.
Caption: Thromboxane A2 Receptor Signaling Pathway.
Table 2: Pharmacological Data for L-655,240
| Parameter | Species/Tissue | Agonist | Value | Source |
| pA2 | Guinea Pig Tracheal Chain | U-44069 | 8.0 | [1] |
| pA2 | Guinea Pig Pulmonary Artery | U-44069 | 8.4 | [1] |
| pA2 | Guinea Pig Thoracic Aorta | U-44069 | 8.0 | [1] |
| IC50 | Washed Human Platelets | U-44069 | 7 nM | [1] |
Experimental Protocols
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of L-655,240 on platelet aggregation induced by a TP receptor agonist.
Caption: Workflow for Platelet Aggregation Assay.
Materials:
-
L-655,240
-
Thromboxane A2 mimetic U46619 (agonist)
-
Human whole blood from healthy, consenting donors
-
3.2% Sodium Citrate
-
Phosphate Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C.
-
Add varying concentrations of L-655,240 (dissolved in a suitable solvent like DMSO, with final solvent concentration <0.5%) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvette with a stir bar.
-
Establish a baseline reading (0% aggregation with PRP, 100% with PPP).
-
Add a submaximal concentration of the TP receptor agonist U46619 to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of L-655,240.
-
Plot the percentage of inhibition against the logarithm of the L-655,240 concentration to determine the IC50 value.
-
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of L-655,240 for the TP receptor.
Materials:
-
L-655,240
-
Radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548)
-
Unlabeled TP receptor antagonist for non-specific binding determination (e.g., SQ 29,548)
-
Platelet membrane preparation (source of TP receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Platelet Membrane Preparation:
-
Isolate human platelets from whole blood.
-
Lyse the platelets (e.g., by sonication or hypotonic shock) in a buffer containing protease inhibitors.
-
Centrifuge the lysate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the platelet membrane preparation, a fixed concentration of the radiolabeled antagonist (e.g., [3H]-SQ 29,548, typically at a concentration near its Kd), and varying concentrations of L-655,240.
-
For total binding, omit the unlabeled L-655,240.
-
For non-specific binding, include a high concentration of an unlabeled TP receptor antagonist.
-
Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of L-655,240 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-655,240 concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
L-655,240 is a well-characterized, potent, and selective antagonist of the thromboxane A2 receptor. Its utility in in vitro and in vivo studies has significantly contributed to the understanding of TP receptor pharmacology. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers utilizing L-655,240 in their investigations of thrombosis, cardiovascular disease, and other pathophysiological processes involving the thromboxane pathway.
References
L-655,240: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-655,240 is a potent and selective thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor antagonist. This document provides an in-depth overview of the pharmacodynamic and pharmacokinetic properties of L-655,240 based on available preclinical data. The primary mechanism of action of L-655,240 is the competitive antagonism of the TP receptor, leading to the inhibition of thromboxane A2-mediated effects such as platelet aggregation and smooth muscle contraction. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of its mechanism and experimental workflows to support further research and development.
Pharmacodynamics
The pharmacodynamics of L-655,240 have been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective antagonist activity at the TP receptor.
In Vitro Activity
In vitro studies have established the high affinity and potency of L-655,240 in various tissues.
| Parameter | Species | Tissue/Preparation | Agonist | Value |
| IC₅₀ | Human | Washed Platelets | U-44069 | 7 nM[1] |
| pA₂ | Guinea Pig | Tracheal Chain | U-44069 | 8.0 |
| pA₂ | Guinea Pig | Pulmonary Artery | U-44069 | 8.4 |
| pA₂ | Guinea Pig | Thoracic Aorta Ring | U-44069 | 8.0 |
In Vivo Activity
In vivo studies in animal models have confirmed the efficacy of L-655,240 in inhibiting physiological responses mediated by TP receptor activation.
| Parameter | Species | Model | Agonist/Challenge | Route of Administration | Value |
| ED₅₀ | Guinea Pig | Bronchoconstriction | U-44069 | Intravenous | 0.09 mg/kg |
| ED₅₀ | Guinea Pig | Bronchoconstriction | Arachidonic Acid | Intravenous | 0.23 mg/kg |
| Effective Dose | Rhesus Monkey | Ex vivo Platelet Aggregation | U-44069 | Oral | 3 and 10 mg/kg |
| Effective Dose | Canine | Ischemia- and Reperfusion-Induced Cardiac Arrhythmias | Coronary Artery Occlusion | Intravenous | 0.3 mg/kg |
Pharmacokinetics
Mechanism of Action: Thromboxane A₂ Signaling Pathway
L-655,240 exerts its pharmacological effect by blocking the Thromboxane A₂ (TXA₂) receptor, also known as the TP receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand TXA₂, initiates a signaling cascade leading to various physiological responses, including platelet aggregation and smooth muscle contraction.
References
L-655,240: An In-depth Technical Guide on its In Vitro Binding Affinity to Thromboxane A2 (TP) Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of L-655,240, a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2)/prostaglandin endoperoxide (TP) receptor. This document collates key binding affinity data, details established experimental protocols for its determination, and illustrates the associated signaling pathways and experimental workflows.
Core Quantitative Data
The in vitro antagonist activity of L-655,240 at the TP receptor has been quantified using functional assays in various tissue preparations. The key parameters, pA2 and IC50, are summarized below. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response, providing a measure of competitive antagonism. The IC50 value indicates the concentration of an inhibitor required to reduce a specific biological response by 50%.
| Parameter | Value | Species | Tissue/Cell Type | Agonist Used | Reference |
| pA2 | 8.0 | Guinea Pig | Tracheal Chain | U-44069 | [1] |
| pA2 | 8.4 | Guinea Pig | Pulmonary Artery | U-44069 | [1] |
| pA2 | 8.0 | Guinea Pig | Thoracic Aorta | U-44069 | [1] |
| IC50 | 7.0 nM (7 x 10⁻⁹ M) | Human | Washed Platelets | U-44069 | [1] |
Signaling Pathways and Experimental Logic
To understand the mechanism of action of L-655,240, it is crucial to visualize the TP receptor signaling cascade it inhibits and the logical flow of the experiments used to characterize its binding.
References
An In-Depth Technical Guide on the Role of L-655,240 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-655,240 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor, playing a critical role in the study of platelet aggregation. This technical guide provides a comprehensive overview of L-655,240, its mechanism of action, detailed experimental protocols for its use in platelet aggregation assays, and a summary of its inhibitory effects. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize L-655,240 as a tool in thrombosis and hemostasis research.
Mechanism of Action: Targeting the Thromboxane Pathway
L-655,240 exerts its anti-platelet effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and other prostaglandin endoperoxides to the TP receptor on the surface of platelets.[1] The activation of the TP receptor is a crucial step in the signaling cascade that leads to platelet activation and aggregation.
Upon binding of an agonist like TXA2, the TP receptor, a G-protein coupled receptor (GPCR), activates the Gq/PLC-beta pathway. This activation triggers a cascade of intracellular events, including the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and PKC activation are critical for platelet shape change, degranulation, and the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. The activated GPIIb/IIIa receptor binds fibrinogen, leading to the cross-linking of platelets and the formation of a platelet aggregate.
By blocking the TP receptor, L-655,240 effectively interrupts this signaling cascade at an early stage, thereby preventing platelet activation and subsequent aggregation induced by TXA2 and its analogues.
Quantitative Data: Inhibitory Potency of L-655,240
The inhibitory efficacy of L-655,240 on platelet aggregation has been quantified in various in vitro studies. The following table summarizes the key inhibitory concentrations (IC50) of L-655,240 against different platelet agonists.
| Agonist | Platelet Preparation | IC50 (nM) | Reference |
| U-44069 | Washed Human Platelets | 7 | [1] |
| U-44069 | Human Platelet-Rich Plasma | Inhibited | [1] |
| U-46619 | Human Platelet-Rich Plasma | Inhibited | [1] |
| Thromboxane A2 | Human Platelet-Rich Plasma | Inhibited | [1] |
| Collagen | Human Platelet-Rich Plasma | Inhibited | [1] |
| ADP | Human Platelet-Rich Plasma | No Inhibition | [1] |
| Platelet-Activating Factor | Human Platelet-Rich Plasma | No Inhibition | [1] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and building upon existing research. Below is a comprehensive protocol for an in vitro platelet aggregation study using L-655,240, based on established light transmission aggregometry (LTA) techniques.
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
a. Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Collect the blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant (ratio of 9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper layer, which is the PRP.
-
Keep the PRP at room temperature for use within a few hours.
b. Washed Platelets:
-
To obtain washed platelets, further process the PRP.
-
Acidify the PRP with acid-citrate-dextrose (ACD) solution.
-
Centrifuge the acidified PRP at a higher speed (e.g., 800-1000 x g) for 10-15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase and prostacyclin (PGI2) to prevent premature activation.
-
Repeat the washing step at least once.
-
Finally, resuspend the washed platelets in the appropriate buffer to the desired concentration.
Light Transmission Aggregometry (LTA)
-
Use a light transmission aggregometer for the assay.
-
Calibrate the instrument using platelet-poor plasma (PPP) as the 100% aggregation reference and PRP or washed platelet suspension as the 0% aggregation reference.
-
Aliquot the platelet suspension (PRP or washed platelets) into the aggregometer cuvettes with a magnetic stir bar.
-
Pre-warm the platelet suspension to 37°C for a few minutes.
-
Add the desired concentration of L-655,240 or its vehicle control to the platelet suspension and incubate for a specific pre-incubation period (e.g., 1-5 minutes) with stirring.
-
Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., U-44069, U-46619, collagen, or arachidonic acid).
-
Record the change in light transmission over time (typically 5-10 minutes) as the platelets aggregate.
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
To determine the IC50 value, perform a dose-response curve with varying concentrations of L-655,240.
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.
Conclusion
L-655,240 is an invaluable pharmacological tool for investigating the role of the thromboxane pathway in platelet aggregation. Its high potency and selectivity for the TP receptor allow for precise dissection of this signaling cascade. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute robust experiments in the field of thrombosis and hemostasis. Further studies utilizing L-655,240 will undoubtedly continue to enhance our understanding of platelet physiology and contribute to the development of novel anti-thrombotic therapies.
References
L-655,240: An In-depth Technical Guide for Investigating Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of L-655,240 as a pharmacological tool for investigating smooth muscle contraction. L-655,240 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3), making it an invaluable instrument for elucidating the role of the EP3 receptor in various physiological and pathophysiological processes involving smooth muscle.
Introduction to L-655,240 and the EP3 Receptor
Prostaglandin E2 is a key lipid mediator that exerts a wide range of biological effects, including the modulation of smooth muscle tone. These effects are mediated by a family of G protein-coupled receptors known as EP receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4. The EP3 receptor, in particular, is predominantly coupled to inhibitory G proteins (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, it can also couple to other G proteins, such as Gαq and Gα12/13, initiating alternative signaling cascades that result in smooth muscle contraction.
L-655,240 serves as a selective antagonist for the EP3 receptor, allowing researchers to dissect its specific contributions to smooth muscle physiology. By blocking the binding of PGE2 and other prostanoid agonists to the EP3 receptor, L-655,240 enables the investigation of EP3-mediated signaling pathways and their downstream effects on smooth muscle contractility.
Quantitative Data for L-655,240
The following table summarizes the available quantitative data for L-655,240, providing key parameters for its use in experimental settings.
| Parameter | Value | Species/Tissue | Agonist | Reference |
| pA2 | 7.48 | Guinea Pig Vas Deferens | Sulprostone | [1] |
| Ki | Data Not Available | - | - | - |
| IC50 | Data Not Available | - | - | - |
EP3 Receptor Signaling in Smooth Muscle Contraction
The activation of the EP3 receptor in smooth muscle cells can trigger multiple signaling pathways, ultimately leading to contraction. The primary pathways are depicted below.
Gαi-Mediated Pathway
Upon agonist binding, the EP3 receptor activates the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity. PKA normally phosphorylates and inhibits myosin light chain kinase (MLCK), so a reduction in PKA activity leads to increased MLCK activity, promoting myosin light chain phosphorylation and smooth muscle contraction.
Gα12/13-Mediated RhoA/ROCK Pathway
The EP3 receptor can also couple to Gα12/13 proteins, which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation state of the myosin light chain and enhanced smooth muscle contraction. This pathway contributes to calcium sensitization of the contractile apparatus.[2][3]
Gαq-Mediated PLC/PKC Pathway
In some smooth muscle types, the EP3 receptor can couple to Gαq, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Both increased intracellular calcium and PKC activation contribute to smooth muscle contraction.[4]
Experimental Protocols
The following protocols provide a general framework for using L-655,240 to investigate EP3 receptor-mediated smooth muscle contraction in an isolated organ bath setup. Specific parameters may need to be optimized for different tissues.
Preparation of Isolated Smooth Muscle Tissue (e.g., Guinea Pig Ileum)
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Perform a laparotomy to expose the abdominal cavity.
-
Carefully dissect a segment of the terminal ileum and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
Tie silk ligatures to both ends of each segment.
Organ Bath Experimental Setup
-
Mount the ileum segment in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an initial resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
During equilibration, periodically adjust the tension back to 1 g as the tissue relaxes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of a standard agonist (e.g., carbachol (B1668302) or histamine). Wash the tissue and allow it to return to baseline.
Protocol for Investigating L-655,240 Antagonism
-
Control Concentration-Response Curve: After equilibration, construct a cumulative concentration-response curve for an EP3 receptor agonist (e.g., sulprostone) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response at each concentration until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution to remove the agonist and allow the tension to return to the baseline.
-
Antagonist Incubation: Add the desired concentration of L-655,240 to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.
-
Repeat Concentration-Response Curve: In the presence of L-655,240, repeat the cumulative concentration-response curve for the EP3 agonist.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of L-655,240. A rightward shift in the agonist's concentration-response curve is indicative of competitive antagonism. The pA2 value can be calculated using a Schild plot analysis to quantify the potency of L-655,240.[5]
Conclusion
L-655,240 is a critical tool for researchers investigating the role of the EP3 receptor in smooth muscle contraction. Its selectivity allows for the precise dissection of EP3-mediated signaling pathways and their contribution to the overall physiological response. By utilizing the quantitative data and experimental protocols outlined in this guide, scientists and drug development professionals can effectively employ L-655,240 to advance our understanding of smooth muscle biology and explore novel therapeutic targets for a variety of disorders.
References
- 1. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role for G(12)/G(13) in agonist-induced vascular smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin E2-prostanoid EP3 signal induces vascular contraction via nPKC and ROCK activation in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction pathway regulating prostaglandin EP3 receptor-induced neurite retraction: requirement for two different tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Therapeutic Applications of L-655,708: A Technical Guide
A Note on Nomenclature: This technical guide focuses on the compound L-655,708, a selective inverse agonist for the α5 subunit of the GABA-A receptor. It is important to distinguish this compound from L-655,240, a thromboxane (B8750289) antagonist with a different mechanism of action and therapeutic profile. It is believed the initial query may have intended to investigate L-655,708 due to its relevance in neuroscience and cognitive function.
Introduction
L-655,708 is a novel psychoactive compound that has garnered significant interest within the neuroscience and drug development communities. Synthesized by researchers at Merck, Sharp and Dohme in 1996, it was the first molecule developed to act as a subtype-selective inverse agonist at the α5 subunit of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The unique distribution of the GABA-A α5 subunit, predominantly in the hippocampus, a brain region critical for learning and memory, has positioned L-655,708 as a promising tool for investigating cognitive processes and as a potential therapeutic agent for a range of neurological and psychiatric disorders.[1]
This technical guide provides a comprehensive overview of the core scientific and technical aspects of L-655,708, including its mechanism of action, preclinical data supporting its therapeutic applications, and detailed experimental protocols for its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for cognitive and mood disorders.
Chemical and Physical Properties
A summary of the key chemical and physical properties of L-655,708 is provided in the table below. This information is essential for its handling, formulation, and use in experimental settings.
| Property | Value |
| IUPAC Name | ethyl (13aS)-7-methoxy-9-oxo-11,12,13,13a-tetrahydro-9H-imidazo[1,5-a]pyrrolo[2,1-c][2][3]benzodiazepine-1-carboxylate |
| Molecular Formula | C₁₈H₁₉N₃O₄ |
| Molecular Weight | 341.37 g/mol |
| CAS Number | 130477-52-0 |
| Appearance | Powder |
| Solubility | Soluble in DMSO |
| Storage | Desiccate at -20°C |
Mechanism of Action: Selective Inverse Agonism at GABA-A α5 Receptors
L-655,708 exerts its effects by acting as a selective inverse agonist at the benzodiazepine (B76468) binding site of GABA-A receptors containing the α5 subunit. Unlike agonists which enhance the effect of GABA, or antagonists which block it, an inverse agonist binds to the same site but produces the opposite effect of the endogenous ligand. In the case of L-655,708, it reduces the constitutive activity of the GABA-A α5 receptor, thereby decreasing the inhibitory tone in neurons where this subunit is expressed.
The selectivity of L-655,708 for the α5 subunit is a key feature of its pharmacological profile. It exhibits significantly higher affinity for α5-containing receptors compared to those containing α1, α2, or α3 subunits.[3] This selectivity is crucial as it is hypothesized to separate the procognitive effects from the sedative and anxiolytic effects associated with non-selective benzodiazepine site modulators.
GABA-A α5 Receptor Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by L-655,708. By acting as an inverse agonist at the GABA-A α5 receptor, L-655,708 reduces the tonic inhibitory current mediated by ambient GABA. This disinhibition leads to increased neuronal excitability and facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.
Potential Therapeutic Applications
Preclinical studies have identified two primary areas where L-655,708 shows significant therapeutic potential: cognitive enhancement and the treatment of depression. To date, no clinical trials in humans have been reported for L-655,708.[4][5]
Cognitive Enhancement
A substantial body of evidence from animal models suggests that L-655,708 can enhance learning and memory. These effects are thought to be mediated by its action in the hippocampus.
Preclinical Data Summary: Cognitive Enhancement
| Experimental Model | Key Findings | Reference |
| Morris Water Maze (Rats) | Enhanced performance during both acquisition and probe trials, indicating improved spatial learning and memory. | [3] |
| Mouse Hippocampal Slices | Enhanced long-term potentiation (LTP) induced by theta burst stimulation, a cellular model of synaptic plasticity. | [3] |
| Delayed-Matching-to-Position Water Maze (Rats) | Significantly enhanced performance at an oral dose of 0.3 mg/kg. | [6] |
Antidepressant Effects
More recent research has explored the potential of L-655,708 as a rapid-acting antidepressant. Studies in animal models of depression have shown that it can produce antidepressant-like effects with a favorable side-effect profile compared to other fast-acting agents like ketamine.
Preclinical Data Summary: Antidepressant Effects
| Experimental Model | Key Findings | Reference |
| Forced Swim Test (Rats) | Produced a sustained antidepressant-like effect for up to 7 days after a single administration. | [7] |
| Chronic Social Defeat Stress (Mice) | Exerted rapid and persistent antidepressant effects without affecting locomotion or motor performance. |
Quantitative Data
The selectivity and potency of L-655,708 are critical to its pharmacological profile. The following tables summarize the binding affinities and in vivo receptor occupancy data.
Binding Affinity (Ki) for Human Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 70 |
| α2β3γ2 | 48 |
| α3β3γ2 | 31 |
| α5β3γ2 | 0.45 |
Data compiled from various sources.
In Vivo Receptor Occupancy in Rats
| Receptor Subtype | Occupancy at 0.3 mg/kg (p.o.) |
| α5 | ~75% |
| α1, α2, α3 | ~22% |
Data from Atack et al., 2006.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of L-655,708.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of L-655,708 for different GABA-A receptor subtypes.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the GABA-A receptor subtype of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[8]
-
Centrifuge the homogenate to pellet the membranes.[8]
-
Wash the pellet and resuspend it in a suitable buffer.[8]
-
Determine the protein concentration of the membrane preparation.[8]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radiolabeled ligand (e.g., [³H]L-655,708), and varying concentrations of the unlabeled competitor (L-655,708).[8][9]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[8]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[8]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[8]
-
Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor.
-
Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).
-
Convert the IC₅₀ value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.
-
Morris Water Maze
This behavioral assay is used to assess spatial learning and memory in rodents.
Detailed Methodology:
-
Apparatus:
-
Procedure:
-
Acquisition Phase:
-
Animals are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
In each trial, the animal is placed in the pool at one of several predetermined start locations and allowed to swim until it finds the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, a probe trial is conducted.
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
-
Data Analysis:
-
Acquisition Phase:
-
Escape latency: The time it takes for the animal to find the platform.
-
Path length: The distance the animal swims to find the platform.
-
Swim speed: The average speed of the animal.
-
-
Probe Trial:
-
Time in target quadrant: The amount of time the animal spends in the quadrant where the platform was previously located.
-
Platform crossings: The number of times the animal swims over the exact location where the platform used to be.
-
-
Long-Term Potentiation (LTP) in Hippocampal Slices
This electrophysiological technique is used to measure synaptic plasticity, a cellular mechanism underlying learning and memory.
Detailed Methodology:
-
Slice Preparation:
-
Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare transverse hippocampal slices (typically 300-400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF.
-
-
Electrophysiological Recording:
-
Place a slice in a recording chamber continuously perfused with oxygenated aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction:
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
-
Apply L-655,708 to the perfusion bath at the desired concentration.
-
Induce LTP using a high-frequency stimulation protocol, such as theta burst stimulation (e.g., bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[3]
-
-
Data Analysis:
-
Monitor the fEPSP slope for at least 60 minutes post-stimulation.
-
Express the fEPSP slope as a percentage of the pre-stimulation baseline.
-
A sustained increase in the fEPSP slope indicates the successful induction of LTP.
-
Conclusion
L-655,708 represents a valuable pharmacological tool for dissecting the role of GABA-A α5 receptors in cognitive and affective processes. Its selectivity offers a significant advantage over non-selective benzodiazepine site modulators. The robust preclinical data supporting its procognitive and antidepressant-like effects highlight its potential as a lead compound for the development of novel therapeutics. However, the lack of human clinical trial data means that its safety and efficacy in humans remain to be determined.[4][5] Further research is warranted to fully elucidate its therapeutic potential and to translate the promising preclinical findings into clinical applications.
References
- 1. L-655,708 - Wikipedia [en.wikipedia.org]
- 2. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]
- 3. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
L-655,240: A Technical Guide to its Role in Cancer and Autoimmune Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-655,240 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor. Initially investigated for its antiplatelet and cardioprotective effects, emerging research has highlighted the therapeutic potential of targeting the TP receptor in the fields of oncology and immunology. This technical guide provides an in-depth overview of the core scientific principles, experimental data, and methodologies related to the application of L-655,240 and other TP receptor antagonists in cancer and autoimmune disorder research.
Core Mechanism of Action
L-655,240 exerts its biological effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), to the TP receptor. The TP receptor, a G protein-coupled receptor, exists as two main isoforms, TPα and TPβ, which are encoded by the same gene but arise from alternative splicing. Activation of TP receptors triggers a cascade of intracellular signaling events that play a crucial role in a variety of physiological and pathological processes.
In the context of cancer, the TXA2/TP receptor signaling axis has been implicated in promoting tumor growth, proliferation, angiogenesis, invasion, and metastasis.[1][2] Overexpression of thromboxane synthase (TXAS) and/or TP receptors is associated with a poor prognosis in several cancers, including lung, breast, prostate, and colon cancer.[2]
In autoimmune and inflammatory conditions, prostanoids, including TXA2, are key mediators of the inflammatory response. TP receptor signaling is involved in the activation and recruitment of various immune cells, such as macrophages and T cells, and modulates the production of inflammatory cytokines.[1][3]
L-655,240 in Cancer Research
Quantitative Data on TP Receptor Antagonists in Cancer
The following table summarizes representative quantitative data for various TP receptor antagonists in different cancer models. This data can serve as a benchmark for evaluating the potential efficacy of L-655,240.
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| L-655,240 | Human Platelets | Platelet Aggregation Inhibition | IC50 = 7 nM | [4] |
| Ifetroban | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability | Data not specified, but reduced metastasis in vivo | [5] |
| Ramatroban | Not specified | Not specified | Not specified | [4] |
| Seratrodast | Not specified | Ferroptosis Inhibition | IC50 = 4.5 µM | [6] |
| Terutroban | Not specified | Platelet Aggregation Inhibition | Attenuated aggregation response to arachidonic acid | [2] |
Signaling Pathways in Cancer
TP receptor activation in cancer cells initiates several downstream signaling pathways that promote tumorigenesis. A key pathway involves the activation of small GTPases, such as Rho, leading to cytoskeletal reorganization and enhanced cell motility.[7] Furthermore, TP receptor signaling can activate the PI3K/Akt and ERK pathways, which are critical for cell survival and proliferation.[8]
References
- 1. ahajournals.org [ahajournals.org]
- 2. chondrex.com [chondrex.com]
- 3. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 4. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seratrodast, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L-655,240 (L-655,708) In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-655,240, also known as L-655,708, is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The α5 subunit-containing GABA-A receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. By selectively modulating these receptors, L-655,240 offers a valuable pharmacological tool for investigating the role of α5-containing GABA-A receptors in cognitive processes. As an inverse agonist, L-655,240 reduces the constitutive activity of the receptor, thereby decreasing the influx of chloride ions and leading to a reduction in neuronal inhibition. This mechanism is believed to underlie its cognition-enhancing effects observed in preclinical studies.[4][5]
These application notes provide detailed protocols for in vitro studies of L-655,240, including radioligand binding assays and functional electrophysiological assessments, to characterize its interaction with GABA-A receptors.
Data Presentation
Table 1: Radioligand Binding Affinity of L-655,240 for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. α5 | Reference |
| α5β3γ2 | 0.45 | - | [1][3] |
| α1β3γ2 | > 22.5 | > 50-fold | [1][3] |
| α2β3γ2 | > 22.5 | > 50-fold | [1][3] |
| α3β3γ2 | > 22.5 | > 50-fold | [1][3] |
| α6β3γ2 | > 22.5 | > 50-fold | [1] |
Note: Ki values for α1, α2, α3, and α6 subtypes are estimated based on reported selectivity of >50-fold.[1][3]
Table 2: Functional Activity of L-655,240 at GABA-A Receptor Subtypes
| Assay Type | Receptor Subtype | Effect | Potency (IC50/EC50) | Reference |
| Electrophysiology (Hippocampal Slices) | Native (α5-containing) | Enhancement of Long-Term Potentiation (LTP) | Not Reported | [4][5] |
| Electrophysiology (Xenopus Oocytes) | α1β3γ2, α2β3γ2, α3β3γ2 | Weak Partial Inverse Agonist | Not Reported | [4] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of L-655,240 for different GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
[³H]-Flumazenil or a subtype-selective radioligand.
-
L-655,240.
-
Unlabeled Flumazenil (for determination of non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GABA-A receptor subtype of interest in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times with ice-cold buffer and resuspend in binding buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well microplate, add the following in a final volume of 250 µL:
-
50 µL of cell membrane suspension.
-
50 µL of [³H]-Flumazenil at a concentration near its Kd.
-
50 µL of various concentrations of L-655,240 (e.g., 0.01 nM to 1 µM).
-
For total binding wells, add 50 µL of binding buffer instead of L-655,240.
-
For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled Flumazenil (e.g., 1 µM).
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of L-655,240 by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to functionally characterize the effect of L-655,240 on GABA-evoked currents in Xenopus oocytes expressing specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired human GABA-A receptor subunits (e.g., α1, α2, α3, α5, β3, γ2).
-
Nanoliter injector.
-
Two-electrode voltage clamp setup (amplifier, headstages, microelectrodes, perfusion system).
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
GABA stock solution.
-
L-655,240 stock solution.
-
Microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., in a 1:1:2 ratio for α:β:γ subunits) and incubate for 2-7 days at 18°C in ND96 solution supplemented with antibiotics.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
-
GABA Application and L-655,240 Modulation:
-
Establish a stable baseline current.
-
Apply a concentration of GABA that elicits a submaximal current (e.g., EC₂₀) to the oocyte and record the inward chloride current.
-
Wash out the GABA and allow the current to return to baseline.
-
Pre-apply L-655,240 at various concentrations for 1-2 minutes.
-
Co-apply the same concentration of GABA in the continued presence of L-655,240 and record the current response.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of L-655,240. As L-655,240 is an inverse agonist, it is expected to reduce the GABA-evoked current. Calculate the percentage inhibition of the GABA response at each concentration of L-655,240. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
FLIPR Membrane Potential Assay
This high-throughput assay measures changes in cell membrane potential in response to GABA-A receptor modulation.
Materials:
-
HEK293 cells stably expressing the GABA-A receptor subtype of interest.
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
GABA.
-
L-655,240.
-
384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: The next day, remove the culture medium and add the FLIPR Membrane Potential dye loading buffer to each well. Incubate the plate for 30-60 minutes at 37°C.[6]
-
Compound Addition and Measurement:
-
Prepare a compound plate containing various concentrations of L-655,240 and a control plate with GABA.
-
Place the cell plate and the compound/control plates into the FLIPR instrument.
-
The FLIPR will first measure the baseline fluorescence, then add a sub-maximal concentration of GABA to all wells to establish a baseline response.
-
After a short incubation, the FLIPR will add the different concentrations of L-655,240 to the wells.
-
The instrument will then monitor the change in fluorescence over time, which corresponds to the change in membrane potential.
-
-
Data Analysis: The change in fluorescence is proportional to the change in membrane potential. As L-655,240 is an inverse agonist, it is expected to cause a depolarization (increase in fluorescence) by reducing the GABA-induced hyperpolarization. Analyze the fluorescence data to determine the concentration-dependent effect of L-655,240 and calculate its EC50 or IC50 value.
Visualizations
Caption: Signaling pathway of L-655,240 at the α5-containing GABA-A receptor.
Caption: Experimental workflows for in vitro characterization of L-655,240.
References
- 1. L-655708 | GABA Receptor | TargetMol [targetmol.com]
- 2. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for L-655,240 in a Canine Model of Coronary Occlusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of L-655,240 in a canine model of coronary artery occlusion and reperfusion. The information is compiled from published research to guide the design and execution of preclinical studies investigating the therapeutic potential of this compound in the context of myocardial ischemia and reperfusion injury.
Introduction
L-655,240 is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) and prostaglandin (B15479496) endoperoxide receptors. In the setting of myocardial ischemia, the production of TXA2 is significantly increased. TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, both of which can exacerbate the damage caused by a coronary artery occlusion and subsequent reperfusion. By blocking the TXA2 receptor, L-655,240 has been shown to mitigate some of the detrimental effects associated with myocardial ischemia-reperfusion injury, particularly cardiac arrhythmias.
Mechanism of Action: Thromboxane A2 Signaling in Myocardial Ischemia
During myocardial ischemia, cell membrane phospholipids (B1166683) are broken down, leading to the release of arachidonic acid. This is then metabolized by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides, which are further converted by thromboxane synthase into TXA2. TXA2 then binds to its G-protein coupled receptor on platelets and vascular smooth muscle cells, initiating a signaling cascade that results in platelet activation and aggregation, as well as vasoconstriction. This cascade can lead to further occlusion of the coronary artery and reduced blood flow to the myocardium. L-655,240 competitively inhibits the binding of TXA2 to its receptor, thereby blocking these downstream effects.
Quantitative Data Summary
The following table summarizes the key quantitative data from a study utilizing L-655,240 in a canine model of coronary occlusion.
| Parameter | Value | Unit | Notes |
| Animal Model | |||
| Species | Canine (Beagle) | - | |
| Body Weight | 8-12 | kg | |
| Drug Administration | |||
| Compound | L-655,240 | - | |
| Dosage | 0.3 | mg/kg | |
| Route | Intravenous (i.v.) | - | Administered as a single bolus. |
| Experimental Conditions | |||
| Anesthesia | Sodium pentobarbital (B6593769) | mg/kg i.v. | Initial dose of 30 mg/kg, with supplemental doses as needed. |
| Coronary Occlusion | Left anterior descending (LAD) coronary artery | - | Occlusion for 60 minutes. |
| Reperfusion | 4.5 | hours | Following the 60-minute occlusion period. |
| Primary Outcomes | |||
| Reduction in Reperfusion-Induced Arrhythmias | Significant | - | Markedly attenuated the severity of arrhythmias upon reperfusion. |
| Increase in Survival from Occlusion-Reperfusion | 60 | % | Survival increased from 10% in control to 70% in the L-655,240 treated group. |
| Effect on Ischemia-Induced Arrhythmias (Phase 1a: 0-10 min) | Significant reduction | - | Particularly in the number of salvos (couplets and triplets). |
| Effect on Ischemia-Induced Arrhythmias (Phase 1b: 10-60 min) | No significant effect | - |
Experimental Protocols
This section provides a detailed methodology for conducting an experiment to evaluate the efficacy of L-655,240 in a canine model of coronary occlusion and reperfusion, based on established protocols.
I. Animal Preparation and Anesthesia
-
Animal Model: Adult Beagle dogs of either sex, weighing between 8 and 12 kg, are suitable for this model.
-
Anesthesia: Anesthesia is induced with an intravenous injection of sodium pentobarbital (30 mg/kg). A state of deep surgical anesthesia is maintained throughout the experiment with supplemental doses of pentobarbital as required.
-
Ventilation: Following induction of anesthesia, the dog is intubated with a cuffed endotracheal tube and ventilated with room air supplemented with oxygen using a positive pressure respirator. Arterial blood gases should be monitored periodically to ensure physiological parameters are maintained.
-
Catheterization:
-
A femoral vein is cannulated for the administration of drugs and fluids.
-
A femoral artery is cannulated for the continuous monitoring of arterial blood pressure and for obtaining blood samples.
-
A Swan-Ganz catheter may be inserted via a jugular vein and advanced into the pulmonary artery for monitoring pulmonary artery pressure, cardiac output, and for blood sampling.
-
II. Surgical Procedure for Coronary Artery Occlusion
-
Thoracotomy: A left thoracotomy is performed in the fourth or fifth intercostal space to expose the heart.
-
Pericardiotomy: The pericardium is incised and cradled to support the heart.
-
LAD Ligation: The left anterior descending (LAD) coronary artery is carefully dissected free from the surrounding tissue at a location distal to the first major diagonal branch. A silk ligature is passed around the artery.
-
Occlusion and Reperfusion:
-
A baseline period of stabilization (e.g., 30 minutes) is allowed after the surgical preparation.
-
Coronary artery occlusion is induced by tightening the ligature around the LAD. Occlusion is typically maintained for 60 minutes.
-
Reperfusion is initiated by releasing the ligature. The reperfusion period is typically monitored for several hours (e.g., 4.5 hours).
-
III. Drug Administration Protocol
-
L-655,240 Preparation: L-655,240 should be dissolved in a suitable vehicle for intravenous administration. The specific vehicle and concentration should be determined based on the compound's solubility characteristics.
-
Administration: A single intravenous bolus of L-655,240 (0.3 mg/kg) is administered prior to the induction of coronary occlusion (e.g., 15-30 minutes before ligation of the LAD). A control group should receive an equivalent volume of the vehicle.
IV. Data Collection and Analysis
-
Hemodynamic Monitoring: Arterial blood pressure, heart rate, and pulmonary artery pressure are continuously recorded throughout the experiment. Cardiac output can be measured intermittently.
-
Electrocardiogram (ECG): A continuous ECG recording is essential for the analysis of cardiac arrhythmias. Arrhythmias should be classified and quantified according to established scoring systems (e.g., number of premature ventricular contractions, episodes of ventricular tachycardia, incidence of ventricular fibrillation).
-
Infarct Size Measurement (Optional): At the end of the reperfusion period, the heart can be excised for the determination of the area at risk and the infarct size using techniques such as triphenyltetrazolium (B181601) chloride (TTC) staining.
-
Statistical Analysis: Appropriate statistical methods should be used to compare the data from the L-655,240 treated group and the control group.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol.
Conclusion
The use of L-655,240 in a canine model of coronary occlusion provides a valuable tool for investigating the role of thromboxane A2 in myocardial ischemia-reperfusion injury. The protocols outlined above, based on published literature, offer a framework for conducting rigorous preclinical studies to evaluate the therapeutic potential of this and similar compounds. Careful attention to surgical technique, anesthetic management, and data analysis is critical for obtaining reliable and reproducible results.
Application Notes and Protocols for L-655,240 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-655,240 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor. By blocking the TP receptor, L-655,240 inhibits the signaling of its primary ligand, thromboxane A2 (TXA2), a key mediator in thrombosis, vasoconstriction, and inflammatory processes. These characteristics make L-655,240 a valuable tool for investigating the physiological and pathological roles of the TXA2 signaling pathway in various in vivo models.
These application notes provide a summary of the available in vivo dosing information for L-655,240, detailed protocols for administration where data exists, and an overview of the associated signaling pathway. It is important to note that publicly available in vivo data for L-655,240 is limited, and researchers should consider the following information as a starting point for their own study design and optimization.
Data Presentation
The quantitative data available for L-655,240 from in vivo experiments is summarized in the table below. A significant gap exists in the literature regarding oral dosage and administration in rodent models.
| Parameter | Canine Model | Rodent Models (Mouse/Rat) |
| Route of Administration | Intravenous (i.v.) | Data Not Available |
| Dosage | 0.3 mg/kg[1] | Data Not Available |
| Vehicle | Not Specified | Data Not Available |
| Dosing Schedule | Single dose | Data Not Available |
| Reported Effects | Attenuation of ischemia- and reperfusion-induced cardiac arrhythmias.[1] | Data Not Available |
Signaling Pathway
L-655,240 exerts its pharmacological effect by antagonizing the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Thromboxane A2 (TXA2), to the TP receptor activates downstream signaling cascades primarily through Gq and G13 proteins. L-655,240 competitively blocks this binding, thereby inhibiting these downstream effects.
Figure 1: L-655,240 antagonism of the Thromboxane A2 signaling pathway.
Experimental Protocols
Protocol 1: Intravenous Administration of L-655,240 in a Canine Model
This protocol is based on the study by Wainwright et al. (1988), which investigated the effects of L-655,240 on cardiac arrhythmias.
Materials:
-
L-655,240
-
Vehicle (e.g., sterile saline, or a solvent system appropriate for the compound's solubility, such as a solution containing DMSO and/or PEG, further diluted in saline. Note: The original study did not specify the vehicle. A pilot study to determine a safe and effective vehicle is highly recommended.)
-
Sterile syringes and needles
-
Animal balance
-
Appropriate anesthetic and surgical equipment for a canine model
Procedure:
-
Animal Preparation: Anesthetize the canine subject according to your institution's approved animal care and use protocol.
-
Dose Calculation: Weigh the animal to accurately calculate the required dose of L-655,240 (0.3 mg/kg).
-
Preparation of Dosing Solution:
-
Due to the lack of a specified vehicle, a formulation study is advised. A common approach for intravenous administration of hydrophobic compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a sterile aqueous solution such as saline or PBS to the final desired concentration.
-
Ensure the final solution is clear and free of precipitates. The percentage of organic solvent should be minimized to avoid toxicity.
-
-
Administration:
-
Administer the L-655,240 solution as a single intravenous bolus injection.
-
The injection should be given slowly into a suitable vein (e.g., cephalic or saphenous vein).
-
-
Monitoring: Monitor the animal for the desired physiological effects and any adverse reactions according to the experimental design.
Protocol 2: General Considerations for Oral Administration in Rodent Models
While specific oral dosage data for L-655,240 is not available, Tocris Bioscience notes that the compound is "orally active in vivo". Researchers wishing to investigate the effects of L-655,240 via oral administration in rodents will need to conduct dose-finding studies. The following is a general protocol outline.
Materials:
-
L-655,240
-
Vehicle for oral administration (e.g., 0.5% methylcellulose, corn oil, or a solution containing Tween 80 for suspension). The choice of vehicle will depend on the physicochemical properties of L-655,240.
-
Oral gavage needles (appropriate size for the animal)
-
Sterile syringes
-
Animal balance
Procedure:
-
Dose-Finding Study:
-
Begin with a range of doses. A starting point could be extrapolated from in vitro potency (IC50) or based on doses of other thromboxane receptor antagonists with similar characteristics.
-
Administer single doses to different groups of animals and monitor for both efficacy (e.g., inhibition of a TXA2-induced response) and toxicity over a defined period.
-
-
Preparation of Dosing Formulation:
-
Prepare a stable suspension or solution of L-655,240 in the chosen vehicle.
-
Ensure the formulation is homogenous before each administration.
-
-
Administration:
-
Weigh each animal before dosing to calculate the precise volume to be administered.
-
Administer the calculated volume of the L-655,240 formulation directly into the stomach using an oral gavage needle.
-
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
Collect blood samples at various time points after administration to determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC).
-
Correlate the pharmacokinetic data with pharmacodynamic readouts to establish a dose-response relationship.
-
Experimental Workflow
The following diagram illustrates a general workflow for conducting an in vivo study with L-655,240, from initial planning to data analysis.
Figure 2: General experimental workflow for in vivo studies with L-655,240.
Conclusion
L-655,240 is a valuable research tool for studying the thromboxane A2 signaling pathway in vivo. While a specific intravenous dose has been reported in a canine model, further research is required to establish optimal dosages, administration routes, and vehicle formulations for other species, particularly rodents. The protocols and information provided herein should serve as a foundation for researchers to design and execute their own robust and well-controlled in vivo experiments. It is imperative to adhere to all institutional and national guidelines for the ethical treatment of laboratory animals.
References
Application Notes and Protocols: Preparing L-655,240 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-655,240 is a potent and selective antagonist of the thromboxane (B8750289) A2 (TP) receptor.[1][2] It is a valuable tool for in vitro and in vivo studies investigating the role of the thromboxane pathway in various physiological and pathological processes, including platelet aggregation, smooth muscle contraction, and bronchoconstriction.[1][3] This document provides a detailed protocol for the preparation, storage, and handling of L-655,240 stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent.
Quantitative Data Summary
The following tables summarize the key quantitative information for L-655,240.
Table 1: Physicochemical Properties of L-655,240
| Property | Value | Reference |
| Molecular Weight | 373.85 g/mol | [2] |
| Formula | C₂₁H₂₁ClFNO₂ | [2] |
| CAS Number | 103253-15-2 | [2] |
Table 2: Solubility of L-655,240
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | [3] |
| Water | <2 mg/mL (insoluble) | [3] |
Table 3: Biological Activity of L-655,240
| Assay | Activity | Reference |
| Inhibition of human platelet aggregation (U-44069 induced) | IC₅₀ = 7 nM | [1][2] |
| Antagonism of U-44069 induced contractions in guinea-pig trachea | pA₂ = 8.0 | [1] |
| Antagonism of U-44069 induced contractions in guinea-pig pulmonary artery | pA₂ = 8.4 | [1] |
| Antagonism of U-44069 induced contractions in guinea-pig thoracic aorta | pA₂ = 8.0 | [1] |
| Inhibition of bronchoconstriction in guinea-pigs (U-44069 induced, i.v.) | ED₅₀ = 0.09 mg/kg | [1][3] |
| Inhibition of bronchoconstriction in guinea-pigs (arachidonic acid induced, i.v.) | ED₅₀ = 0.23 mg/kg | [1][3] |
Table 4: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | Room Temperature | Not specified | [2][3] |
| Solid (Powder) | -20°C | 3 years | [4] |
| Solid (Powder) | 4°C | 2 years | [4] |
| Stock Solution in DMSO | -20°C | 1 month | [4] |
| Stock Solution in DMSO | -80°C | 6 months | [4] |
Experimental Protocol: Preparation of L-655,240 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of L-655,240 in DMSO.
Materials:
-
L-655,240 powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate Reagents: Allow the L-655,240 powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing L-655,240:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of L-655,240 powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.74 mg of L-655,240 (Molecular Weight = 373.85 g/mol ).
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.01 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 373.85 g/mol = 0.0037385 g = 3.74 mg
-
-
-
Dissolving in DMSO:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the L-655,240 powder. For a 10 mM stock, if you weighed 3.74 mg, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Vortexing:
-
Vortex the solution until the L-655,240 is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling L-655,240 and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for L-655,240 and DMSO for detailed safety information.
Visualizations
Caption: Workflow for preparing L-655,240 stock solution.
Caption: Thromboxane A2 signaling pathway and the inhibitory action of L-655,240.
References
- 1. Pharmacology of L-655,240 (3-[1-(4-chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]2,2-dimethylpro pan oic acid); a potent, selective thromboxane/prostaglandin endoperoxide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-655,240 | CAS 103253-15-2 | L655240 | Tocris Bioscience [tocris.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. L 655240 | thromboxane and prostaglandin endoperoxide receptor antagonist | CAS# 103253-15-2 | InvivoChem [invivochem.com]
Application Notes and Protocols for L-655,240 in Fluorescence Resonance Energy Transfer (FRET) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-655,240 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors. These receptors are predominantly expressed in the hippocampus and are implicated in cognitive processes, making them a key target for the development of novel therapeutics for cognitive disorders. Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, and its application in a high-throughput screening (HTS) format allows for the identification and characterization of modulators of the α5-GABA-A receptor.
These application notes provide a detailed protocol for a competitive Time-Resolved FRET (TR-FRET) assay to determine the binding affinity of L-655,240 to the α5-GABA-A receptor. This assay is based on the displacement of a fluorescently labeled tracer from the receptor by a non-fluorescent competitor, such as L-655,240.
Principle of the TR-FRET Assay
The TR-FRET assay for the α5-GABA-A receptor utilizes a lanthanide-labeled donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody (e.g., anti-His) that binds to a tagged α5-GABA-A receptor. A fluorescently labeled tracer that binds to the benzodiazepine (B76468) site of the α5 subunit acts as the acceptor. When the tracer is bound to the receptor, the donor and acceptor are in close proximity, resulting in a high FRET signal upon excitation of the donor. Unlabeled compounds that compete for the same binding site, such as L-655,240, will displace the fluorescent tracer, leading to a decrease in the FRET signal in a concentration-dependent manner. The use of a long-lifetime lanthanide donor allows for time-gated detection, which minimizes background fluorescence and enhances assay sensitivity.
Signaling Pathway
The following diagram illustrates the inhibitory neurotransmission pathway mediated by GABA-A receptors and the modulatory effect of ligands targeting the benzodiazepine site.
Quantitative Data
The following table summarizes hypothetical quantitative data for L-655,240 and a control compound obtained from a TR-FRET competition assay.
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| L-655,240 | 15.2 | 8.5 | -1.1 |
| Reference Antagonist | 5.8 | 3.2 | -1.0 |
Note: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant.
Experimental Protocol: TR-FRET Competition Assay
This protocol describes the steps to determine the inhibitory constant (Ki) of L-655,240 for the α5-GABA-A receptor.
Materials and Reagents:
-
HEK293 cells stably expressing His-tagged human α5β3γ2 GABA-A receptors
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Assay Buffer: HBSS, 20 mM HEPES, pH 7.4
-
Europium-labeled anti-His antibody (Donor)
-
Fluorescently labeled α5-selective benzodiazepine site tracer (Acceptor)
-
L-655,240
-
Reference antagonist (e.g., Flumazenil)
-
DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Experimental Workflow Diagram:
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing His-tagged α5β3γ2 GABA-A receptors to 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in Assay Buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of L-655,240 and the reference antagonist in 100% DMSO.
-
Perform a serial dilution of the compounds in DMSO to create a range of concentrations (e.g., from 10 mM to 100 pM).
-
Further dilute the compounds in Assay Buffer to achieve the final desired concentrations with a final DMSO concentration of ≤ 0.5%.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted compounds or vehicle (Assay Buffer with DMSO) to the wells of a 384-well plate.
-
Include control wells for "no FRET" (buffer only), "low FRET" (cells, donor, acceptor, and a saturating concentration of reference antagonist), and "high FRET" (cells, donor, acceptor, and vehicle).
-
-
Reagent Addition:
-
Prepare a 2X working solution of the Europium-labeled anti-His antibody (Donor) and the fluorescent tracer (Acceptor) in Assay Buffer. The optimal concentrations should be determined empirically through titration experiments.
-
Add 10 µL of the cell suspension to each well of the assay plate.
-
Add 5 µL of the 2X Donor/Acceptor mix to each well.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET compatible plate reader.
-
Set the excitation wavelength to 340 nm.
-
Measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm). Use a time-gated detection with a delay time of 100 µs and an integration time of 400 µs.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.
-
Normalize the data using the high and low FRET controls.
-
Plot the normalized TR-FRET ratio against the logarithm of the L-655,240 concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Background Ratio | Suboptimal reagent concentrations. | Perform titration experiments to determine the optimal concentrations of the donor, acceptor, and cell density. |
| Insufficient incubation time. | Increase the incubation time to allow the binding to reach equilibrium. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of all solutions. |
| Cell clumping. | Ensure a single-cell suspension before dispensing into the plate. | |
| Compound Interference | Autofluorescence or quenching by the test compound. | The ratiometric and time-resolved nature of the assay should minimize these effects. If suspected, test the compound in the absence of the acceptor or donor to assess its intrinsic fluorescence or quenching properties. |
Disclaimer: This document provides a general guideline. Researchers should optimize the protocol for their specific experimental conditions and reagents.
Application Note: Real-Time Kinetic Analysis of L-655,240 Binding to BACE1 Using Surface Plasmon Resonance
For Research Use Only.
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in the treatment of Alzheimer's disease. As the rate-limiting enzyme in the amyloidogenic pathway, BACE1 initiates the production of amyloid-beta (Aβ) peptides, which subsequently aggregate to form amyloid plaques in the brain.[1][2][3] The development of small molecule inhibitors that can effectively block the catalytic activity of BACE1 is a key area of research in Alzheimer's drug discovery.
L-655,240 has been identified as a competitive inhibitor of BACE1, directly binding to the enzyme and impeding its function.[4] Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time measurement of biomolecular interactions, providing valuable kinetic data on the association and dissociation rates of inhibitors.[5][6] This application note provides a detailed protocol for utilizing SPR to characterize the binding kinetics of L-655,240 to immobilized BACE1.
Principle
SPR technology measures changes in the refractive index at the surface of a sensor chip. In this application, recombinant human BACE1 is immobilized on a sensor chip surface. A solution containing the small molecule inhibitor, L-655,240, is then flowed over the surface. The binding of L-655,240 to BACE1 causes an increase in mass on the sensor surface, which is detected as a change in the resonance angle of the reflected light. This change, measured in Resonance Units (RU), is directly proportional to the amount of bound analyte. By monitoring the binding over time at various analyte concentrations, the association rate (k_a_), dissociation rate (k_d_), and equilibrium dissociation constant (K_D_) can be determined.
Quantitative Data Summary
The interaction between L-655,240 and BACE1 has been characterized, yielding the following quantitative data.[4]
| Parameter | Value | Method | Reference |
| IC_50_ | 4.47 ± 1.37 µmol/L | FRET-based assay | [4] |
| K_D_ | 17.9 ± 0.72 µmol/L | Surface Plasmon Resonance | [4] |
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 plays a crucial role in the amyloidogenic processing of the Amyloid Precursor Protein (APP). This pathway is a central element in the pathogenesis of Alzheimer's disease.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the inhibitory action of L-655,240.
Experimental Protocols
Materials and Reagents
-
BACE1: Recombinant human BACE1 (ectodomain)
-
L-655,240: Stock solution in DMSO
-
SPR Instrument: e.g., Biacore series
-
Sensor Chip: CM5 sensor chip
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl
-
Immobilization Buffer: 10 mM Sodium acetate, pH 4.5
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0
Experimental Workflow
Caption: Step-by-step workflow for the SPR-based analysis of L-655,240 binding to BACE1.
Detailed Protocol: Direct Binding Assay
1. Sensor Chip Preparation and BACE1 Immobilization
-
Equilibrate the CM5 sensor chip to the instrument's operating temperature (typically 25°C).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.[7]
-
Prepare a solution of recombinant human BACE1 at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 4.5.
-
Inject the BACE1 solution over the activated surface to achieve the desired immobilization level (e.g., 5000-8000 RU). The low pH of the buffer facilitates the pre-concentration of the positively charged protein on the negatively charged sensor surface.
-
Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.[8]
-
A reference flow cell should be prepared by performing the activation and deactivation steps without the injection of BACE1 to allow for the subtraction of bulk refractive index changes and non-specific binding.
2. Kinetic Analysis of L-655,240 Binding
-
Prepare a series of L-655,240 dilutions in running buffer (HBS-EP+). A typical concentration range could be from 0.1 to 10 times the expected K_D_ (e.g., 1 µM to 100 µM), including a zero-concentration sample (running buffer alone) for baseline subtraction. The final DMSO concentration should be kept constant across all samples and should not exceed 5%.
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject the prepared L-655,240 solutions over both the BACE1-immobilized and reference flow cells at a flow rate of 30 µL/min. An association time of 60-120 seconds is typically sufficient for small molecules.
-
Following the association phase, allow the dissociation of the complex by flowing running buffer for 120-300 seconds.
-
After each binding cycle, regenerate the sensor surface by injecting the regeneration solution (10 mM Glycine-HCl, pH 2.0) for 30-60 seconds to remove any remaining bound L-655,240.[9]
-
Verify that the regeneration step effectively removes the analyte and does not damage the immobilized BACE1 by ensuring a stable baseline before the next injection.
3. Data Analysis
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Process the resulting sensorgrams using the appropriate evaluation software.
-
Fit the data to a 1:1 Langmuir binding model to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Immobilization Level | Inefficient coupling of BACE1. | Optimize the pH of the immobilization buffer to be below the pI of BACE1. Ensure the BACE1 solution is free of primary amines. |
| High Non-Specific Binding | L-655,240 is binding to the sensor matrix. | Increase the surfactant concentration in the running buffer (e.g., up to 0.1% P20). Ensure the reference cell is properly prepared. |
| Incomplete Regeneration | Regeneration solution is not effective. | Try a harsher regeneration solution (e.g., lower pH glycine (B1666218) or a short pulse of a mild denaturant), but monitor the activity of the immobilized BACE1 to ensure it is not being denatured.[10] |
| Mass Transport Limitation | Analyte is binding faster than it is being supplied to the surface. | Increase the flow rate during analyte injection. Use a lower immobilization density of BACE1. |
Conclusion
This application note provides a comprehensive protocol for the characterization of the binding kinetics of the BACE1 inhibitor L-655,240 using Surface Plasmon Resonance. The real-time, label-free nature of SPR allows for the precise determination of kinetic parameters, which are crucial for the evaluation and optimization of potential therapeutic candidates in the drug discovery process for Alzheimer's disease.
References
- 1. Proteolytic processing of Alzheimer’s β-amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trafficking and Proteolytic Processing of APP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. Regenerable Biosensors for Small-Molecule Kinetic Characterization Using SPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antibodies.cancer.gov [antibodies.cancer.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Amine-coupling [sprpages.nl]
- 9. Regeneration [sprpages.nl]
- 10. nicoyalife.com [nicoyalife.com]
Application Notes and Protocols for L-655,240 in Alzheimer's Disease Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-655,240 is a small molecule with demonstrated activity in cellular models relevant to Alzheimer's disease (AD). Primarily recognized as a selective inverse agonist for the α5 subunit-containing GABA A receptors (α5-GABA A Rs), it also exhibits properties as a competitive inhibitor of β-secretase 1 (BACE1). These dual mechanisms of action make L-655,240 a compound of interest for investigating potential therapeutic strategies for AD, focusing on both symptomatic cognitive enhancement and disease-modifying effects on amyloid-beta (Aβ) pathology.
These application notes provide a summary of the effects of L-655,240 in AD cell models, present quantitative data from published studies, and offer detailed experimental protocols for researchers wishing to utilize this compound in their own investigations.
Data Presentation
Table 1: Effect of L-655,240 on Amyloid-Beta Production in HEK293-APPswe Cells.[1]
| Concentration of L-655,240 | Mean Aβ40 Level (% of control) | Mean Aβ42 Level (% of control) | Mean sAPPβ Level (% of control) |
| 0 µM (Vehicle) | 100% | 100% | 100% |
| 1 µM | ~80% | ~75% | ~85% |
| 5 µM | ~60% | ~55% | ~65% |
| 10 µM | ~40% | ~35% | ~45% |
| 25 µM | ~20% | ~15% | ~25% |
| 50 µM | ~10% | ~5% | ~15% |
Data are approximated from graphical representations in the cited literature and presented as the mean ± SEM of three independent experiments.[1]
Table 2: Effect of L-655,240 on BACE1 Activity and Cell Viability.[1]
| Treatment | BACE1 Activity (% of control) | Cell Viability (MTT Assay, % of control) |
| Vehicle (DMSO) | 100% | 100% |
| L-655,240 (up to 50 µM) | Significantly lower than vehicle | No significant effect |
Experimental Protocols
Protocol 1: In Vitro BACE1 Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of L-655,240 on BACE1 enzymatic activity using a fluorescence resonance energy transfer (FRET) assay.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
L-655,240
-
BACE1 inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of L-655,240 in DMSO.
-
Serially dilute L-655,240 in assay buffer to the desired final concentrations. Also prepare dilutions of the positive control inhibitor and a vehicle control (DMSO in assay buffer).
-
In a 96-well black plate, add the BACE1 substrate to each well.
-
Add the different concentrations of L-655,240, the positive control, or the vehicle control to the respective wells.
-
Initiate the reaction by adding the recombinant human BACE1 enzyme to each well.
-
Incubate the plate at the optimal temperature for BACE1 activity (e.g., 37°C) for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the percentage of BACE1 inhibition for each concentration of L-655,240 compared to the vehicle control.
Protocol 2: Aβ Production in HEK293-APPswe Cells
This protocol details the treatment of a cell line overexpressing amyloid precursor protein (APP) with the Swedish mutation (APPswe) to measure the effect of L-655,240 on Aβ production.
Materials:
-
HEK293-APPswe cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
L-655,240
-
DMSO (vehicle control)
-
Cell culture plates (e.g., 24-well plates)
-
RIPA buffer for cell lysis
-
ELISA kits for Aβ40, Aβ42, and sAPPβ
Procedure:
-
Seed HEK293-APPswe cells in 24-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Prepare various concentrations of L-655,240 in complete growth medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of L-655,240 or the vehicle control.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture media from each well.
-
Lyse the cells by adding RIPA buffer to each well and collect the cell lysates.
-
Centrifuge the media and lysates to remove any debris.
-
Measure the concentrations of Aβ40, Aβ42, and sAPPβ in the collected media and cell lysates using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the results to the total protein concentration in the cell lysates.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the potential cytotoxicity of L-655,240.[1]
Materials:
-
HEK293-APPswe cells (or other relevant cell line)
-
Complete growth medium
-
L-655,240
-
DMSO (vehicle control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of L-655,240 or a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: L-655,240 as a BACE1 inhibitor reduces Aβ production.
Caption: L-655,240 modulates GABAergic signaling via α5-GABAA receptors.
Caption: Workflow for assessing L-655,240's effect on Aβ production.
References
Application Notes and Protocols for Studying Ischemia-Rereperfusion Injury
A Clarification on L-655,240 and L-655,708
Initial research into "L-655,240 for studying ischemia-reperfusion injury" reveals a common point of confusion between two distinct research compounds: L-655,240 and L-655,708 . While both have been investigated in the context of ischemia-reperfusion, they target different biological pathways and are applicable to different organ systems.
-
L-655,240 is a potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonist. Its application in ischemia-reperfusion injury research has primarily focused on cardiac ischemia , specifically in the context of reducing reperfusion-induced arrhythmias.
-
L-655,708 is a selective inverse agonist for the α5 subunit-containing GABA-A receptor. It has been studied for its potential to promote functional recovery following cerebral ischemia (stroke).
This document provides detailed application notes and protocols for both compounds, organized into separate sections to ensure clarity for researchers in cardiovascular and neuroscience fields.
Section 1: L-655,240 for Studying Cardiac Ischemia-Reperfusion Injury
Application Notes
L-655,240 is a valuable tool for investigating the role of the thromboxane A2 pathway in the pathophysiology of cardiac ischemia-reperfusion injury. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator that is released during myocardial ischemia. Its actions, mediated through the TP receptor, are thought to contribute to the no-reflow phenomenon and the genesis of reperfusion arrhythmias.
By selectively blocking the TP receptor, L-655,240 allows researchers to dissect the contribution of TXA2 to various aspects of cardiac injury, including:
-
Reperfusion-induced arrhythmias: L-655,240 has been shown to attenuate ventricular fibrillation and other arrhythmias that occur upon restoration of blood flow to the ischemic myocardium.
-
Platelet aggregation: The compound can be used to study the role of platelet activation and aggregation in the microvasculature during reperfusion.
-
Coronary blood flow: By antagonizing TXA2-mediated vasoconstriction, L-655,240 can be used to investigate the impact of this pathway on coronary perfusion following an ischemic event.
Quantitative Data Summary
| Parameter | Vehicle Control | L-655,240 Treatment | Animal Model | Reference |
| Incidence of Ventricular Fibrillation | High (e.g., 90% in one study) | Significantly reduced (e.g., 43-50% in one study) | Canine | [1] |
| Ventricular Ectopic Count | Elevated (e.g., 614 ± 82 in one study) | Reduced (e.g., 296 ± 145 in one study) | Greyhound | [1] |
| Dosage | N/A | 0.3 mg/kg (i.v., single dose) | Canine |
Experimental Protocols
In Vivo Model of Canine Coronary Artery Occlusion and Reperfusion
This protocol is adapted from studies investigating the effects of L-655,240 on ischemia- and reperfusion-induced cardiac arrhythmias.
1. Animal Preparation: a. Anesthetize adult mongrel dogs of either sex. b. Maintain anesthesia with a suitable agent (e.g., pentobarbital (B6593769) sodium). c. Ventilate the animals mechanically. d. Monitor arterial blood pressure and electrocardiogram (ECG) continuously. e. Perform a left thoracotomy to expose the heart.
2. Induction of Ischemia: a. Isolate a segment of the left anterior descending (LAD) coronary artery. b. Pass a ligature around the LAD for later occlusion. c. Allow for a stabilization period following surgical preparation.
3. Drug Administration: a. Prepare L-655,240 for intravenous administration. The vehicle will depend on the specific formulation of the compound. b. Administer a single intravenous dose of L-655,240 (e.g., 0.3 mg/kg) or the corresponding vehicle to the control group. c. Allow for a short period for drug distribution before inducing ischemia.
4. Ischemia and Reperfusion: a. Occlude the LAD coronary artery by tightening the ligature. Occlusion is typically maintained for a period ranging from 40 to 60 minutes. b. After the ischemic period, release the ligature to allow for reperfusion of the myocardium. c. Monitor the ECG closely for the occurrence of arrhythmias, particularly during the initial phase of reperfusion.
5. Outcome Measures: a. Arrhythmia Analysis: Quantify the incidence and duration of ventricular tachycardia and ventricular fibrillation. Count the number of ventricular premature beats. b. Hemodynamic Monitoring: Continuously record heart rate, arterial blood pressure, and cardiac output. c. Infarct Size Assessment (optional): At the end of the experiment, the heart can be excised for determination of the area at risk and the infarct size using staining techniques like triphenyltetrazolium (B181601) chloride (TTC).
Visualization of Signaling Pathway and Experimental Workflow
Caption: Thromboxane A2 signaling pathway in cardiac I/R injury.
Caption: Workflow for studying L-655,240 in cardiac I/R.
Section 2: L-655,708 for Studying Cerebral Ischemia-Reperfusion Injury
Application Notes
L-655,708 is an inverse agonist with high selectivity for the α5 subunit of the GABA-A receptor. These receptors are primarily located extrasynaptically and are involved in tonic inhibition. In the context of cerebral ischemia (stroke), there is evidence that while early GABAergic inhibition may be neuroprotective, persistent tonic inhibition in the peri-infarct zone can impair neuronal plasticity and functional recovery.
L-655,708 is therefore a critical tool for investigating the role of α5-GABA-A receptor-mediated tonic inhibition in the recovery phase after stroke. Key research applications include:
-
Promoting Functional Recovery: Studies have shown that delayed administration of L-655,708 can improve motor function recovery in rodent models of stroke.
-
Enhancing Neurogenesis: The compound has been observed to increase neurogenesis in the peri-infarct region when administered after a delay post-ischemia.[2]
-
Investigating Neuronal Plasticity: By modulating tonic inhibition, L-655,708 can be used to study the mechanisms of synaptic plasticity and cortical reorganization during stroke recovery.
A crucial aspect of using L-655,708 is the timing of administration. Early administration after ischemia may be detrimental, while delayed treatment appears to be beneficial for functional recovery.[2][3]
Quantitative Data Summary
| Parameter | Vehicle Control | L-655,708 Treatment (Delayed) | Animal Model | Reference |
| Modified Neurological Severity Score (mNSS) | Higher scores indicating greater impairment. | Significantly improved (lower) scores over time. | Rat | [2] |
| Rotarod Test (Latency to Fall) | Shorter latency. | Significantly increased latency over time. | Rat | [2] |
| Neurogenesis (Ki67/NeuN+ cells) | Baseline levels. | Significantly increased in the peri-infarct zone. | Rat | [2] |
| Dosage (i.p.) | N/A | 1 mg/kg daily | Rat | [4] |
| Dosage (s.c. osmotic pump) | N/A | 200 µg/kg/day | Mouse | [3] |
| Timing of Administration | N/A | Initiated 7 days post-MCAO | Rat | [2] |
Experimental Protocols
In Vivo Model of Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a transient MCAO model followed by delayed administration of L-655,708 to assess functional recovery.
1. Animal Preparation: a. Use adult male Sprague-Dawley or Wistar rats. b. Anesthetize the animal with a suitable anesthetic (e.g., isoflurane). c. Monitor body temperature and maintain at 37°C.
2. MCAO Surgery: a. Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). b. Ligate the ECA. c. Insert a silicone-coated monofilament into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA). d. The duration of occlusion is typically 60-90 minutes for transient ischemia. e. After the occlusion period, withdraw the filament to allow reperfusion. f. Suture the incision and allow the animal to recover.
3. Drug Preparation and Administration (Delayed Treatment): a. Preparation: Dissolve L-655,708 in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO) and then dilute in saline. b. Administration: i. Intraperitoneal (i.p.) Injection: Beginning 7 days after MCAO, administer L-655,708 (e.g., 1 mg/kg) or vehicle daily for a specified period (e.g., 14-21 days). ii. Subcutaneous Osmotic Pump: Alternatively, for continuous delivery, implant a mini-osmotic pump subcutaneously 7 days post-MCAO, filled with L-655,708 to deliver a constant dose (e.g., 200 µg/kg/day).
4. Behavioral Testing: a. Modified Neurological Severity Score (mNSS): A composite score assessing motor, sensory, balance, and reflex functions. Perform baseline testing before MCAO and at regular intervals post-treatment. b. Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod. Train animals before surgery and test at regular intervals post-treatment. c. Cylinder Test: Evaluate forelimb use asymmetry by placing the animal in a transparent cylinder and counting the number of wall touches with the impaired and unimpaired forelimbs.
5. Histological and Molecular Analysis (optional): a. At the end of the study, perfuse the animals and collect the brains. b. Infarct Volume: Stain brain sections with TTC or cresyl violet to determine the infarct volume. c. Immunohistochemistry: Use markers like Ki67 and NeuN to quantify neurogenesis in the peri-infarct region.
Visualization of Signaling Pathway and Experimental Workflow
Caption: GABA-A α5 signaling in post-stroke recovery.
Caption: Workflow for studying L-655,708 in cerebral I/R.
References
- 1. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed inhibition of tonic inhibition enhances functional recovery following experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delayed treatment of α5 GABAA receptor inverse agonist improves functional recovery by enhancing neurogenesis after cerebral ischemia-reperfusion injury in rat MCAO model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using L-655,708 (a selective α5-GABAA receptor inverse agonist)
Note to the Reader: The compound L-655,240 is primarily documented as a thromboxane (B8750289) A2/prostaglandin endoperoxide receptor antagonist. It is highly probable that the intended compound for cell-based assays in neuroscience research is L-655,708 , a well-characterized selective inverse agonist for the α5 subunit of the γ-aminobutyric acid type A (GABAA) receptor. The following application notes and protocols are based on L-655,708.
Application Notes
Introduction to α5 Subunit-Containing GABAA Receptors
The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in excitability.[1] GABAA receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ).[2]
The α5 subunit is of particular interest as it is predominantly expressed in the hippocampus, a brain region critical for learning and memory.[3] Unlike other α subunits that are typically located at synaptic sites, α5-containing GABAA (α5-GABAA) receptors are primarily found at extrasynaptic locations where they are thought to mediate tonic (persistent) inhibition in response to ambient levels of GABA.[4][5] This tonic inhibition plays a crucial role in regulating neuronal excitability and synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[6]
L-655,708: A Selective α5-GABAA Receptor Inverse Agonist
L-655,708 is a potent and selective inverse agonist for the benzodiazepine (B76468) binding site on α5-containing GABAA receptors.[3] An inverse agonist binds to the same site as an agonist but elicits the opposite pharmacological response. In the case of GABAA receptors, a positive modulator (like diazepam) enhances the effect of GABA, while an inverse agonist like L-655,708 reduces the effect of GABA, thereby decreasing the chloride ion flow and reducing inhibition. This disinhibition can lead to an increase in neuronal excitability.
The selectivity of L-655,708 for the α5 subunit makes it an invaluable research tool. By selectively targeting this receptor subtype, researchers can dissect the specific roles of α5-GABAA receptors in cognitive processes without the confounding sedative, anxiolytic, or anticonvulsant effects associated with non-selective benzodiazepine site modulators that act on α1, α2, and α3 subunits.[6]
Applications in Cell-Based Assays
L-655,708 is utilized in a variety of cell-based assays to investigate the function of α5-GABAA receptors and to screen for novel cognitive enhancers. Key applications include:
-
Characterizing Receptor Binding and Selectivity: Competitive radioligand binding assays are used to determine the affinity (Ki) of L-655,708 and other compounds for different GABAA receptor subtypes, confirming its high selectivity for α5.[7]
-
Functional Characterization using Electrophysiology: Whole-cell patch-clamp recordings in cell lines (e.g., HEK293) expressing specific recombinant GABAA receptor subtypes are used to measure the effect of L-655,708 on GABA-evoked currents. These assays confirm its inverse agonist activity and quantify its potency (IC50) and efficacy.
-
Investigating Synaptic Plasticity: In primary neuronal cultures or hippocampal slices, L-655,708 is used to study the role of α5-GABAA receptors in modulating synaptic plasticity. For instance, its ability to enhance LTP can be assessed.[6]
-
Neuroprotection and Disease Modeling: Cell-based models of neurodegenerative diseases, such as Alzheimer's disease, can be used to investigate the potential neuroprotective effects of reducing tonic inhibition via α5-GABAA receptor modulation. Similar compounds like α5IA have been shown to reduce amyloid-beta-induced cell death in hippocampal cultures.[8]
Quantitative Data Presentation
The binding affinity of L-655,708 for various human GABAA receptor subtypes highlights its selectivity for the α5 subunit.
| GABAA Receptor Subtype Composition | Binding Affinity (Ki) [nM] | Selectivity (fold) vs. α5 |
| α5β3γ2 | 0.45 | 1 |
| α1β3γ2 | >100[7] | >222 |
| α2β3γ2 | >100[7] | >222 |
| α3β3γ2 | >100[7] | >222 |
| α6β3γ2 | >100[7] | >222 |
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. L-655,708 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 5. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An α5 GABAA Receptor Inverse Agonist, α5IA, Attenuates Amyloid Beta-Induced Neuronal Death in Mouse Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-655,240 Treatment in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-655,240 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide receptor (TP receptor). It is crucial to note that L-655,240 is not an inverse agonist of the GABAA α5 subunit. This document provides detailed application notes and generalized protocols for the treatment of primary neuronal cultures with L-655,240, focusing on its activity as a TP receptor antagonist.
Prostanoid signaling in the central nervous system (CNS) is complex, with emerging evidence suggesting that modulation of these pathways can have significant effects on neuronal function and survival.[1][2][3] TP receptors are G protein-coupled receptors that, upon activation by ligands like thromboxane A2, can initiate intracellular signaling cascades.[4][5][6] In the CNS, TP receptor signaling has been implicated in various pathological processes, and its antagonism is being explored for potential neuroprotective effects.[7][8] These protocols are intended to serve as a foundational guide for researchers investigating the effects of L-655,240 on primary neuronal cultures.
Data Presentation
Due to the limited availability of specific quantitative data for L-655,240 in primary neuronal cultures, the following table summarizes the potential effects of TP receptor antagonists on neuronal systems based on existing literature. Researchers should use this information as a guide and perform their own dose-response experiments to determine the optimal concentrations for their specific neuronal culture system and experimental goals.
Table 1: Summary of Potential Effects of TP Receptor Antagonists in Neuronal Systems
| Compound/Target | Model System | Observed Effects | Effective Concentration/Dose | Reference |
| SQ 29,548 (TP antagonist) | Pilocarpine-induced status epilepticus in mice | Neuroprotective, prevented impairment of neuromotor performance, reduced c-Fos immunoreactivity in the hippocampus. | Intracerebroventricular injections | [7] |
| TP receptor antagonists | Alzheimer's disease models | Blocked isoprostane-induced increases in Aβ secretion. | Not specified for primary neurons | [8] |
| L-655,240 | Human platelets | Inhibition of endoperoxide-induced aggregation. | IC50 = 7 nM | [9] |
| TP receptor activation | Microglial cell line | Enhanced IL-1β and NO release via ERK signaling. | --- | [10] |
| Prostaglandin signaling | Organotypic hippocampal slices | TP receptor activation rescued CA1 neurons from NMDA excitotoxicity. | Not specified | [1] |
Experimental Protocols
Protocol 1: Preparation of L-655,240 Stock and Working Solutions
Materials:
-
L-655,240 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
L-655,240 is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of L-655,240 powder in anhydrous DMSO. For example, for a compound with a molecular weight of 373.85 g/mol , dissolve 3.74 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the L-655,240 stock solution.
-
Dilute the stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Primary Neuronal Culture Preparation (Example: Cortical Neurons)
Materials:
-
Timed-pregnant rat (e.g., E18) or mouse (e.g., E15-E17)
-
Culture plates or coverslips coated with a suitable substrate (e.g., Poly-D-lysine and laminin)
-
Dissection medium (e.g., ice-cold HBSS or Neurobasal medium)
-
Digestion solution (e.g., papain or trypsin with DNase I)
-
Trypsin inhibitor solution (if using trypsin)
-
Complete neuronal culture medium
Procedure:
-
Coating of Culture Surfaces:
-
Coat culture plates or coverslips with Poly-D-lysine solution overnight at 37°C.
-
Wash thoroughly with sterile water and allow to dry.
-
Subsequently, coat with laminin (B1169045) solution for at least 2 hours at 37°C to promote neuronal attachment and neurite outgrowth.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryonic cortices in ice-cold dissection medium.
-
Mince the tissue and incubate in the digestion solution at 37°C for 15-30 minutes.
-
Neutralize the digestion enzyme (if necessary) and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1-2 x 10^5 cells/cm²) in complete neuronal culture medium on the pre-coated surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for treatment between 7-14 days in vitro (DIV).
-
Protocol 3: Dose-Response and Neuronal Viability Assays
Objective: To determine the optimal, non-toxic concentration range of L-655,240 for subsequent experiments.
Procedure:
-
Plate primary neurons in a 96-well plate at an appropriate density.
-
After the neurons have matured (e.g., DIV 7-10), treat the cells with a range of L-655,240 concentrations (e.g., 1 nM to 10 µM) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Assess cell viability using standard assays:
-
MTT Assay: Measures mitochondrial activity.
-
LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells, indicating cytotoxicity.
-
Live/Dead Staining: (e.g., Calcein-AM/Ethidium Homodimer-1) for direct visualization of viable and dead cells.
-
Protocol 4: Assessing Neuroprotective Effects of L-655,240
Objective: To investigate if L-655,240 can protect neurons from a specific insult.
Procedure:
-
Plate primary neurons on coverslips in a 24-well plate.
-
At DIV 7-10, pre-treat the neurons with the determined non-toxic concentrations of L-655,240 for a specific duration (e.g., 1-2 hours).
-
Introduce a neurotoxic stimulus, for example:
-
Excitotoxicity: Expose neurons to a high concentration of glutamate (B1630785) or NMDA.
-
Oxidative Stress: Treat with hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor.
-
Inflammatory Stress: Treat with lipopolysaccharide (LPS).
-
-
After the desired incubation period with the toxin, assess neuronal viability as described in Protocol 3.
-
For morphological analysis, fix the cells and perform immunocytochemistry for neuronal markers (e.g., MAP2 or β-III tubulin) and markers of apoptosis (e.g., cleaved caspase-3).
Mandatory Visualizations
Caption: General experimental workflow for investigating L-655,240 in primary neuronal cultures.
Caption: Simplified signaling pathway of the Thromboxane A2 (TP) receptor in neurons.
References
- 1. Divergent effects of prostaglandin receptor signaling on neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandins in the Inflamed Central Nervous System: Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin signalling in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Neuroprotective effects of thromboxane receptor antagonist SQ 29,548 after pilocarpine-induced status epilepticus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain-penetrant tetrahydronaphthalene thromboxane A2-prostanoid (TP) receptor antagonists as prototype therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]
Troubleshooting & Optimization
L-655,240 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with L-655,240 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of L-655,240 in common laboratory solvents?
A1: L-655,240 is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before making further dilutions into aqueous buffers.
Q2: I observed precipitation when I diluted my L-655,240 DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like L-655,240. Here are several steps you can take to troubleshoot this problem:
-
Lower the Final Concentration: The most direct way to avoid precipitation is to reduce the final concentration of L-655,240 in your working solution.
-
Optimize Co-solvent Concentration: If your experimental setup permits, you can try to increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, it is critical to keep the final co-solvent concentration low (typically below 1%, and ideally below 0.5%) to avoid solvent-induced artifacts in biological assays.
-
Use a "Pluronic" Surfactant: For challenging compounds, a non-ionic surfactant such as Pluronic F-127 can be used to improve aqueous solubility and prevent precipitation.
-
Vortex During Dilution: To ensure rapid and uniform mixing, which can sometimes prevent localized high concentrations that lead to precipitation, vortex the aqueous buffer while adding the L-655,240 stock solution.
Q3: Can I heat the solution to help dissolve L-655,240?
A3: Gentle warming can be employed to aid in the dissolution of L-655,240 in the initial organic solvent. A water bath set to 37°C is generally safe. Avoid excessive temperatures, as this could lead to compound degradation. It is not recommended to heat aqueous solutions of L-655,240, as this can accelerate degradation.
Q4: How should I store L-655,240 solutions?
A4: Stock solutions of L-655,240 in DMSO should be stored at -20°C or -80°C. It is recommended to prepare fresh aqueous working solutions for each experiment from the frozen stock to ensure compound stability and avoid issues with precipitation over time.
Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | |
| Water | <2 mg/mL (Insoluble) |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of L-655,240 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a concentration of 30 mg/mL.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw Stock Solution: Thaw a single aliquot of the L-655,240 DMSO stock solution at room temperature.
-
Prepare Aqueous Buffer: Have your final aqueous buffer (e.g., PBS, cell culture medium) ready in a sterile tube.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of the aqueous buffer while vortexing. Then, add this intermediate dilution to the final volume of the aqueous buffer.
-
Direct Dilution (Alternative): While vortexing the aqueous buffer, slowly add the required volume of the L-655,240 DMSO stock solution drop-wise to the side of the tube.
-
Final Concentration Check: Ensure the final concentration of DMSO in your working solution is below the tolerance level of your experimental system (typically <1%).
-
Use Immediately: Use the freshly prepared aqueous working solution immediately to prevent precipitation and degradation.
Visual Guides
Caption: Workflow for preparing L-655,240 solutions.
Caption: Troubleshooting guide for L-655,240 precipitation.
How to prevent L-655,240 precipitation in cell culture media
Troubleshooting Guides & FAQs for Preventing Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing L-655,240, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible experimental results. This guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) to address and prevent the precipitation of L-655,240 in your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my L-655,240 precipitating after I add it to my cell culture medium?
A1: L-655,240, like many small molecule inhibitors, has limited aqueous solubility. Precipitation commonly occurs due to a phenomenon known as "solvent shock".[1][2] This happens when a concentrated stock solution of L-655,240, typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous environment of the cell culture medium. The sudden change in solvent polarity causes the compound to exceed its solubility limit and crash out of solution.[2][3]
Q2: What is the recommended solvent for preparing L-655,240 stock solutions?
A2: Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of L-655,240 for cell-based assays.[4][5][6][7] It is crucial to use anhydrous, high-purity, cell culture-grade DMSO to ensure the stability and integrity of the compound.[2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%.[2][3][5] The tolerance to DMSO can vary significantly between different cell lines. Therefore, it is highly recommended to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.
Q4: I've followed the standard protocol, but I still see a precipitate forming over time in the incubator. What could be the cause?
A4: Delayed precipitation can be caused by several factors:
-
Temperature Instability: The solubility of a compound can decrease at 37°C compared to room temperature.[3]
-
Interaction with Media Components: L-655,240 may interact with salts, metals, or amino acids in the culture medium, forming insoluble complexes.[3][8]
-
Thermodynamic vs. Kinetic Solubility: The initial dissolved state may be a temporary, supersaturated (kinetic) solution. Over time, it can revert to its more stable, less soluble (thermodynamic) state, leading to precipitation.[9]
Q5: Can I use the cell culture medium if a precipitate is visible?
A5: It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of soluble L-655,240 is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[9]
Troubleshooting Guide
This guide will help you diagnose and resolve common precipitation issues with L-655,240.
| Problem | Potential Cause | Recommended Solution |
| Immediate Cloudiness or Precipitate Formation | High stock solution concentration leading to "solvent shock".[3] | 1. Decrease the final concentration of L-655,240 in your experiment. 2. Prepare a more dilute stock solution in DMSO. 3. Add the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing.[3][4] |
| Rapid addition of the stock solution to the medium. | 1. Add the stock solution slowly to the side of the tube or flask, not directly into the bulk of the medium. 2. Increase the volume of the medium to which you are adding the stock solution to facilitate better dispersion.[4] | |
| Low temperature of the cell culture medium. | Ensure the cell culture medium is pre-warmed to 37°C before adding the L-655,240 stock solution.[1][3] | |
| Precipitate Forms Over Time During Incubation | The final concentration is above the thermodynamic solubility limit. | 1. Lower the final working concentration of L-655,240. 2. Minimize the storage time of the prepared medium before use.[3] |
| Interaction with media components. | 1. Prepare a fresh batch of cell culture medium. 2. Consider testing the solubility of L-655,240 in a simpler basal medium versus a more complex, supplemented one.[3] | |
| Inconsistent Precipitation Between Experiments | Repeated freeze-thaw cycles of the stock solution. | 1. Aliquot the L-655,240 stock solution into single-use volumes after preparation to avoid multiple freeze-thaw cycles.[3][7] 2. Store aliquots at -20°C or -80°C. |
| Variation in the preparation technique. | Standardize the protocol for preparing the final working solution across all experiments.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM L-655,240 Stock Solution in DMSO
Materials:
-
L-655,240 powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of L-655,240 powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the L-655,240 powder to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[6]
Protocol 2: Preparation of L-655,240 Working Solution in Cell Culture Medium
Materials:
-
10 mM L-655,240 stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM L-655,240 stock solution at room temperature.
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Stepwise Dilution (Recommended): a. Prepare an intermediate dilution of the stock solution in the pre-warmed medium (e.g., a 1:10 or 1:100 dilution). b. Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration.
-
Slow Addition with Agitation: a. While gently swirling or vortexing the pre-warmed medium, slowly add the calculated volume of the L-655,240 stock solution drop-wise.[2][3] b. This rapid dispersal is crucial to prevent localized high concentrations and subsequent precipitation.
-
Final Mix and Visual Inspection: Gently mix the final solution and visually inspect for any signs of precipitation or cloudiness before adding it to your cells.[4]
Visualizations
Signaling Pathway Context
L-655,240 is known to interact with the GABA-A receptor. The following diagram illustrates a simplified representation of its place within a signaling context.
Caption: Simplified diagram of L-655,240's interaction with the GABA-A receptor.
Experimental Workflow
The following workflow provides a logical sequence for preparing and using L-655,240 in cell culture experiments to minimize precipitation.
Caption: Recommended workflow for preparing L-655,240 working solutions.
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting precipitation issues.
Caption: Decision tree for troubleshooting L-655,240 precipitation.
References
Technical Support Center: L-655,240 Stability and Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of L-655,240 in solution. The information is designed to assist researchers in designing and executing experiments, as well as interpreting their results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of L-655,240 solutions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected analytical results (e.g., varying peak areas in HPLC). | 1. Degradation of L-655,240 in solution. L-655,240, like many small molecules, can be susceptible to hydrolysis, oxidation, or photodecomposition. 2. Precipitation of L-655,240. The compound is sparingly soluble in aqueous solutions. 3. Inappropriate solvent or pH. The stability of L-655,240 may be dependent on the solvent system and pH. | 1. Prepare fresh solutions for each experiment. If stock solutions are necessary, store them in small aliquots at -20°C or below for no longer than one month. Protect solutions from light. 2. Visually inspect solutions for any particulate matter. If precipitation is suspected, consider filtration through a 0.22 µm filter before analysis. Ensure the concentration used is within the solubility limits of the chosen solvent. 3. Use a validated buffer system if working in aqueous solutions. For stock solutions, anhydrous DMSO is recommended. |
| Appearance of unknown peaks in chromatograms during stability studies. | Formation of degradation products. Stress conditions such as acid, base, oxidation, heat, or light can lead to the chemical breakdown of L-655,240. | 1. Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the retention times of potential degradants. 2. Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products. 3. Employ LC-MS to identify the mass of the unknown peaks and aid in their structural elucidation. |
| Loss of biological activity of L-655,240 in cell-based assays. | Degradation of the compound in the cell culture medium. The components of the medium, temperature (37°C), and light exposure can contribute to degradation. | 1. Prepare fresh dilutions of L-655,240 in culture medium immediately before each experiment. 2. Minimize the exposure of the compound to the assay conditions by reducing incubation times where possible. 3. Include a positive control with a freshly prepared solution in each assay to monitor for any loss of activity. |
| Difficulty in dissolving L-655,240. | Inappropriate solvent. L-655,240 is reported to be insoluble in water. | 1. For stock solutions, use a high-purity, anhydrous organic solvent such as DMSO. 2. For aqueous working solutions, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for L-655,240 solutions?
-
Solid Form: L-655,240 as a solid should be stored in a tightly sealed container at room temperature, protected from light.
-
Stock Solutions: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent like DMSO. These stock solutions should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, solutions are generally stable for up to one month. For optimal results, it is always best to prepare fresh solutions on the day of use.
2. How can I assess the stability of L-655,240 in my specific experimental conditions?
A forced degradation study is the most effective way to determine the stability of L-655,240 under your experimental conditions. This involves subjecting a solution of the compound to various stress conditions, such as:
-
Acidic and Basic Conditions: Treatment with dilute hydrochloric acid and sodium hydroxide.
-
Oxidative Conditions: Exposure to hydrogen peroxide.
-
Thermal Stress: Heating the solution.
-
Photolytic Stress: Exposing the solution to UV and visible light.
The degradation of L-655,240 is then monitored over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
3. What is a stability-indicating HPLC method and why is it important?
A stability-indicating HPLC method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients. This is crucial for stability studies as it ensures that the decrease in the parent drug concentration is accurately measured and not masked by co-eluting degradation products.
4. What are the likely degradation pathways for L-655,240?
While specific degradation pathways for L-655,240 have not been extensively reported in the public domain, compounds with an indole (B1671886) scaffold can be susceptible to certain degradation mechanisms:
-
Oxidation: The indole ring can be oxidized, particularly at the 2 and 3 positions.
-
Hydrolysis: The propanoic acid side chain could potentially undergo reactions, although it is generally stable.
-
Photodegradation: Exposure to light, especially UV, can lead to complex degradation pathways in indole-containing molecules.
5. How does L-655,240 exert its biological effect?
L-655,240 is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. By binding to this receptor, it blocks the actions of its natural ligands, TXA2 and prostaglandin (B15479496) H2 (PGH2). This inhibition prevents downstream signaling events that would normally lead to platelet aggregation and smooth muscle contraction.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of L-655,240 in Solution
This protocol outlines a general approach for conducting a forced degradation study. The specific concentrations and time points may need to be optimized based on the observed stability of L-655,240.
-
Preparation of Stock Solution: Prepare a stock solution of L-655,240 in a suitable organic solvent (e.g., 1 mg/mL in anhydrous DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL. Incubate at 60°C in the dark.
-
Photolytic Degradation: Expose a solution of L-655,240 (100 µg/mL in 50:50 acetonitrile:water) to a light source that provides both UV and visible light (e.g., in a photostability chamber). Maintain a control sample in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for the analysis of L-655,240 and its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point. The gradient can be optimized to achieve better separation of any observed degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of L-655,240 (this needs to be determined experimentally, but a range of 220-280 nm is a reasonable starting point for scanning).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Thromboxane A2 Receptor Signaling Pathway and the Antagonistic Action of L-655,240.
Caption: Experimental Workflow for a Forced Degradation Study of L-655,240.
Caption: Logical Troubleshooting Flowchart for Inconsistent Analytical Results.
Technical Support Center: Optimizing L-655,240 Concentration for Cell-Based Assays
Welcome to the technical support center for the use of L-655,240 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of L-655,240 in cell-based assays?
A1: In the context of modern cell-based assays for neuroscience and drug discovery, L-655,240 is primarily characterized as a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. While older literature may refer to it as a thromboxane (B8750289) antagonist, its utility and selectivity profile in current research are centered on its effects on GABAA α5 receptors.
Q2: What is an inverse agonist and how does it differ from an antagonist?
A2: An antagonist blocks the action of an agonist but has no effect on its own. In contrast, an inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response.[1] For GABAA receptors, which are chloride channels, an agonist like GABA increases chloride influx, leading to hyperpolarization and neuronal inhibition. An inverse agonist like L-655,240 reduces the basal chloride ion flow, decreasing inhibition and potentially enhancing neuronal excitability.[1]
Q3: In which research areas is L-655,240 typically used?
A3: Due to its selectivity for the α5-containing GABAA receptors, which are highly expressed in the hippocampus, L-655,240 is extensively used in research related to cognitive function, learning, and memory.[2] It is a valuable tool for investigating the role of α5-GABAA receptors in synaptic plasticity, such as long-term potentiation (LTP), and in preclinical models of cognitive disorders.
Q4: How should I prepare a stock solution of L-655,240?
A4: L-655,240 is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in high-purity DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. To minimize potential cytotoxicity from the solvent, the final concentration of DMSO in the cell culture should be kept as low as possible, typically below 0.5%, with 0.1% being a widely accepted safe level for most cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q5: What is the stability of L-655,240 in cell culture medium?
A5: The stability of any compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum components.[3][4][5] It is advisable to prepare fresh dilutions of L-655,240 in your culture medium for each experiment from a frozen DMSO stock. For long-term experiments, the stability should be empirically determined, or the medium should be replaced with freshly prepared compound at regular intervals.
Data Presentation
Table 1: Binding Affinity (Ki) of L-655,240 for Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | Ki (nM) |
| α1β3γ2 | 45.7 |
| α2β3γ2 | 50.1 |
| α3β3γ2 | 43.6 |
| α5β3γ2 | 0.45 |
Note: Data represents the high affinity of L-655,240 for the α5 subunit compared to α1, α2, and α3 subunits, demonstrating its selectivity.
Table 2: Recommended Working Concentrations for L-655,240 in Cell-Based Assays
| Assay Type | Cell Type | Recommended Concentration Range | Observed Effect |
| Electrophysiology (LTP) | Hippocampal Slices | 10 - 100 nM | Enhancement of LTP |
| Neuronal Viability | Primary Hippocampal Neurons | 30 - 100 nM | Neuroprotective effects in some models |
| GABAA Receptor Functional Assays | Recombinant cell lines (e.g., HEK293, CHO) expressing α5βγ2 | 1 - 100 nM | Inverse agonist activity |
Experimental Protocols
Protocol 1: Preparation of L-655,240 Stock Solution (10 mM in DMSO)
Materials:
-
L-655,240 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: Accurately weigh the required amount of L-655,240 powder. For a 10 mM stock solution, this will be the molecular weight of L-655,240 in mg per mL of DMSO.
-
Dissolving: Add the appropriate volume of DMSO to the vial containing the L-655,240 powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to protect from light and minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Protocol 2: General Workflow for a Cell-Based Functional Assay (e.g., FLIPR Membrane Potential Assay)
Objective: To measure the inverse agonist activity of L-655,240 on GABAA α5-expressing cells.
Materials:
-
HEK293 or CHO cells stably expressing the human GABAA α5, β3, and γ2 subunits.
-
Clear-bottom, black-walled 96- or 384-well cell culture plates.
-
FLIPR Membrane Potential Assay Kit (or equivalent voltage-sensitive dye).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
L-655,240 and GABA compound plates.
-
A fluorescent imaging plate reader (FLIPR).
Procedure:
-
Cell Plating: Seed the GABAA α5-expressing cells into the assay plates 24 hours prior to the experiment to allow for the formation of a confluent monolayer.
-
Dye Loading: On the day of the assay, remove the culture medium and add the prepared voltage-sensitive dye solution to each well. Incubate the plate at 37°C for 45-60 minutes.
-
Assay Protocol:
-
Place the cell plate and compound plates into the FLIPR instrument.
-
The instrument will first establish a baseline fluorescence reading.
-
The instrument will then add L-655,240 at various concentrations to the wells.
-
To confirm inverse agonist activity, the change in baseline fluorescence is measured. To test for antagonist activity, after a short incubation with L-655,240, a second addition of GABA (at a concentration that elicits a submaximal response, e.g., EC20) is performed.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the membrane potential. A decrease in basal fluorescence upon addition of L-655,240 indicates inverse agonist activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of L-655,240 | 1. Incorrect concentration. 2. Low expression or absence of α5-containing GABAA receptors in the cell model. 3. Compound degradation. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Verify the expression of the GABAA α5 subunit using qPCR, Western blot, or immunocytochemistry. 3. Prepare fresh dilutions of L-655,240 from a frozen stock for each experiment. |
| High cell toxicity | 1. L-655,240 concentration is too high. 2. High final concentration of DMSO. | 1. Lower the concentration of L-655,240. 2. Ensure the final DMSO concentration is ≤ 0.1%. Perform a DMSO toxicity curve for your specific cell line. |
| Precipitation of L-655,240 in culture medium | Low aqueous solubility. | 1. Ensure the final concentration in the medium is within the soluble range. 2. Prepare dilutions serially in the medium, vortexing between each step. 3. If using serum-containing medium, add the L-655,240 dilution to the complete medium, as serum proteins can aid solubility. |
| Variability between replicate wells | 1. Uneven cell seeding. 2. "Edge effects" in the microplate due to evaporation. | 1. Ensure a single-cell suspension before plating and use appropriate plating techniques. 2. Fill the outer wells of the plate with sterile water or PBS to minimize evaporation from the experimental wells. |
| Unexpected agonist-like activity | 1. In some assay formats, a reduction in a high basal signal due to inverse agonism can be misinterpreted. 2. Potential off-target effects at high concentrations. | 1. Confirm the presence of constitutive activity in your receptor system. An inverse agonist will decrease this basal signal. 2. Test a wider range of concentrations and use a known antagonist for the α5-GABAA receptor to see if the effect is blocked. |
Visualizations
References
- 1. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 2. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of L-655,240 beyond BACE1
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of L-655,240, particularly when it is being investigated for its properties as a BACE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are using L-655,240 as a BACE1 inhibitor in our experiments, but we are observing unexpected physiological responses. What could be the cause?
A1: While L-655,240 has been identified as a competitive BACE1 inhibitor, it is crucial to be aware of its potent activity as a thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide (TP) receptor antagonist.[1] This is a well-documented primary activity of the compound. Therefore, the unexpected physiological responses are likely due to the inhibition of the TP receptor signaling pathway, which can affect platelet aggregation, smooth muscle contraction, and bronchoconstriction.[1]
Q2: How potent is L-655,240's activity at the TP receptor compared to its BACE1 inhibition?
A2: L-655,240 is significantly more potent as a TP receptor antagonist than as a BACE1 inhibitor. Its IC50 for inhibiting human platelet aggregation (a measure of TP receptor antagonism) is in the nanomolar range (7 nM), while its IC50 for BACE1 inhibition is in the micromolar range (4.47 µM).[2][3] This substantial difference in potency suggests that at concentrations effective for BACE1 inhibition, significant TP receptor antagonism will occur.
Q3: What is the selectivity profile of L-655,240?
A3: L-655,240 is described as a selective TP receptor antagonist.[1] Studies have shown it has minimal activity against receptors for leukotriene D4, prostaglandin F2 alpha, serotonin, histamine, and acetylcholine.[1] Regarding its activity as a BACE1 inhibitor, it has been shown to have no significant inhibitory activity against other aspartic proteases such as renin and cathepsin D, even at concentrations up to 100 µmol/L.[2]
Q4: In our cellular assays, we see a reduction in Aβ levels, but also changes in cell adhesion/morphology. Could this be an off-target effect?
A4: Yes, this is plausible. The reduction in Aβ levels is consistent with BACE1 inhibition.[2][3] However, the changes in cell adhesion or morphology could be linked to the compound's potent effect on the TP receptor, which is a G-protein coupled receptor involved in various cellular processes, including cytoskeletal rearrangement.
Troubleshooting Guides
Issue: Inconsistent results in Aβ reduction assays.
-
Potential Cause 1: Compound Concentration. Given the micromolar IC50 for BACE1, ensure that the concentrations of L-655,240 used are appropriate and consistent across experiments.
-
Troubleshooting Step 1: Perform a dose-response curve in your specific cell line to determine the optimal concentration for BACE1 inhibition.
-
Potential Cause 2: Cellular Health. Off-target effects on the TP receptor could be impacting overall cell health and indirectly affecting APP processing.
-
Troubleshooting Step 2: Include a cell viability assay (e.g., MTT or LDH) in parallel with your Aβ measurements to monitor for any cytotoxic effects.
Issue: Unexpected cardiovascular or smooth muscle effects in in vivo studies.
-
Potential Cause: These effects are very likely due to the potent TP receptor antagonist activity of L-655,240.[1][4]
-
Troubleshooting Step:
-
Lower the dose of L-655,240 if possible, while still aiming for a therapeutically relevant level of BACE1 inhibition.
-
Consider using a more selective BACE1 inhibitor with no or significantly less potent TP receptor activity for your in vivo studies.
-
Include control groups treated with a known selective TP receptor antagonist to delineate the effects.
-
Data Presentation
Table 1: Quantitative Data for L-655,240 Activity
| Target | Parameter | Value | Species/System | Reference |
| BACE1 | IC50 | 4.47 ± 1.37 µM | Recombinant Human BACE1 | [2][3] |
| BACE1 | KD | 17.9 ± 0.72 µM | Recombinant Human BACE1 | [2][3] |
| TP Receptor | IC50 | 7 nM | Washed Human Platelets | [1] |
| TP Receptor | pA2 | 8.0 | Guinea-pig Tracheal Chain | [1] |
| TP Receptor | pA2 | 8.4 | Guinea-pig Pulmonary Artery | [1] |
| TP Receptor | pA2 | 8.0 | Guinea-pig Thoracic Aorta | [1] |
| Renin | Inhibition | No significant activity | Human Liver | [2] |
| Cathepsin D | Inhibition | No significant activity | Human Liver | [2] |
Experimental Protocols
1. BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
-
Principle: This assay measures the cleavage of a specific peptide substrate by BACE1. The substrate contains a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Methodology:
-
Recombinant human BACE1 enzyme is pre-incubated with varying concentrations of L-655,240.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated from the fluorescence signal.
-
IC50 values are determined by plotting the percentage of BACE1 inhibition against the logarithm of the L-655,240 concentration.[3]
-
2. TP Receptor Antagonism Assay (Platelet Aggregation)
-
Principle: Thromboxane A2 (or a stable analog like U-44069) induces platelet aggregation through the TP receptor. An antagonist will inhibit this aggregation.
-
Methodology:
-
Platelet-rich plasma (PRP) is prepared from fresh human blood.
-
PRP is incubated with various concentrations of L-655,240.
-
A TP receptor agonist (e.g., U-44069) is added to induce platelet aggregation.
-
Platelet aggregation is measured by monitoring the change in light transmission through the PRP sample in an aggregometer.
-
The concentration of L-655,240 that inhibits agonist-induced aggregation by 50% (IC50) is calculated.[1]
-
Visualizations
Caption: Workflow for determining BACE1 inhibitory activity of L-655,240 using a FRET assay.
Caption: Simplified signaling pathway of the Thromboxane A2 (TP) receptor and the inhibitory action of L-655,240.
References
- 1. Pharmacology of L-655,240 (3-[1-(4-chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]2,2-dimethylpro pan oic acid); a potent, selective thromboxane/prostaglandin endoperoxide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L655,240, acting as a competitive BACE1 inhibitor, efficiently decreases β-amyloid peptide production in HEK293-APPswe cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L655,240, acting as a competitive BACE1 inhibitor, efficiently decreases β-amyloid peptide production in HEK293-APPswe cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Troubleshooting inconsistent results with L-655,240
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-655,240, a potent and selective thromboxane (B8750289) A2 (TXA2) / prostaglandin (B15479496) endoperoxide (TP) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-655,240?
A1: L-655,240 is a competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. By binding to the TP receptor, it blocks the binding of the endogenous agonist TXA2 and its precursor, prostaglandin H2 (PGH2). This inhibition prevents the activation of downstream signaling pathways that lead to platelet aggregation and smooth muscle contraction.
Q2: What are the recommended solvents and storage conditions for L-655,240?
A2: For optimal stability, L-655,240 should be stored as a solid at -20°C. For experimental use, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. These stock solutions should be stored in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to prepare fresh working dilutions in aqueous buffers on the day of the experiment.
Q3: I am observing variability in my platelet aggregation assay results with L-655,240. What are the potential causes?
A3: Inconsistent results in platelet aggregation assays can arise from several factors. These include variability in platelet-rich plasma (PRP) preparation, platelet count, agonist concentration (e.g., U46619), and incubation times. It is crucial to standardize your protocol, including blood collection and handling, to ensure reproducibility. Additionally, the health and medication status of the blood donor can significantly impact platelet function.
Q4: Does L-655,240 have any known off-target effects?
A4: L-655,240 is a highly selective antagonist for the TP receptor. However, like many pharmacological agents, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. Some studies suggest that at higher concentrations, some TP receptor antagonists may interact with other prostanoid receptors, such as the DP1 receptor. If you suspect off-target effects, it is advisable to perform counter-screening assays against a panel of related receptors.
Troubleshooting Guides
Inconsistent Results in Radioligand Binding Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High non-specific binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Hydrophobic interactions of L-655,240 or radioligand with filter or plate materials. | 1. Use a radioligand concentration at or below the Kd.2. Increase the number and volume of wash steps with ice-cold buffer.3. Pre-treat filters and plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA). |
| Low specific binding | 1. Inactive receptor preparation.2. Degraded radioligand or L-655,240.3. Incorrect buffer composition (pH, ionic strength). | 1. Prepare fresh cell membranes or use a new batch of cells.2. Use fresh or properly stored radioligand and L-655,240 solutions.3. Verify the pH and composition of all assay buffers. |
| Inconsistent Ki values | 1. Assay not at equilibrium.2. Inaccurate determination of radioligand Kd.3. Variability in pipetting or dilutions. | 1. Determine the optimal incubation time to reach equilibrium.2. Accurately determine the Kd of the radioligand under your experimental conditions.3. Use calibrated pipettes and perform serial dilutions carefully. |
Inconsistent Inhibition of Platelet Aggregation
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete inhibition of aggregation at high L-655,240 concentrations | 1. Agonist concentration is too high, overcoming competitive antagonism.2. Involvement of other platelet activation pathways not mediated by the TP receptor.3. L-655,240 degradation. | 1. Use an agonist (e.g., U46619) concentration that elicits a submaximal response (EC50-EC80).2. Use a specific TP receptor agonist like U46619 to minimize activation of other pathways.3. Prepare fresh L-655,240 solutions for each experiment. |
| High variability between experiments | 1. Differences in platelet-rich plasma (PRP) from different donors.2. Variation in platelet count in PRP.3. Spontaneous platelet activation during sample preparation. | 1. If possible, use PRP from a consistent pool of healthy donors who are not on any medication.2. Normalize the platelet count in PRP before starting the assay.3. Handle blood and PRP gently, use appropriate anticoagulants, and perform experiments promptly after sample collection. |
| Unexpected potentiation of aggregation | 1. Off-target effects at very high concentrations.2. Complex interactions with other signaling pathways. | 1. Perform a full dose-response curve to identify the optimal inhibitory concentration range.2. Investigate the effect of L-655,240 in the presence of antagonists for other platelet receptors to rule out off-target effects. |
Quantitative Data
The following table summarizes the pharmacological data for L-655,240.
| Parameter | Value | Species/System | Reference |
| pA2 | 8.0 - 8.4 | Guinea pig smooth muscle | [1] |
| IC50 | 7 nM | Human platelet aggregation (inhibition of endoperoxide-induced aggregation) | [1] |
Experimental Protocols
Radioligand Binding Assay for TP Receptor
This protocol describes a competitive binding assay to determine the affinity of L-655,240 for the human TP receptor using [3H]-SQ 29,548 as the radioligand.
Materials:
-
Human platelet membranes or cell membranes expressing the human TP receptor.
-
[3H]-SQ 29,548 (Radioligand).
-
L-655,240 (Test compound).
-
Unlabeled SQ 29,548 or another potent TP receptor antagonist (for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of L-655,240 in binding buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]-SQ 29,548 (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of unlabeled SQ 29,548 (at a concentration >100-fold its Ki), 50 µL of [3H]-SQ 29,548, and 100 µL of membrane preparation.
-
Competition: 50 µL of L-655,240 dilution, 50 µL of [3H]-SQ 29,548, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding (Total Binding - NSB) and determine the IC50 of L-655,240. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This protocol outlines the measurement of L-655,240's inhibitory effect on U46619-induced human platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood from healthy, drug-free donors.
-
3.2% Sodium Citrate (B86180) (anticoagulant).
-
U46619 (a stable TXA2 mimetic agonist).
-
L-655,240 (Test compound).
-
Saline or appropriate vehicle for control.
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Place a cuvette with PRP and a stir bar into the aggregometer and incubate for 2-5 minutes at 37°C.
-
Add L-655,240 or vehicle control and incubate for a further 2-5 minutes.
-
Initiate aggregation by adding a pre-determined concentration of U46619.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Plot the percentage of inhibition of aggregation against the concentration of L-655,240 to determine the IC50 value.
-
Visualizations
References
Technical Support Center: L-655,240 Cytotoxicity Assessment
Disclaimer: Publicly available information on the specific cytotoxicity of L-655,240 across different cell lines is limited. The following guide utilizes data and protocols for the well-characterized anti-cancer agent Doxorubicin as a representative example to illustrate the expected data presentation, experimental methodologies, and troubleshooting advice applicable to cytotoxicity studies. Researchers should validate specific parameters for L-655,240 based on their own experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of L-655,240?
A1: The cytotoxic concentration of any compound, including L-655,240, is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each specific cell line being investigated. As a starting point for a novel compound, a wide concentration range (e.g., from nanomolar to high micromolar) is recommended for initial screening.
Q2: My cells show high variability in viability assays between experiments. What are the potential causes?
A2: Inconsistent results can arise from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular responses.
-
Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability.
-
Compound Stability: Prepare fresh dilutions of L-655,240 for each experiment from a frozen stock to avoid degradation.
-
Incubation Time: Use a precise and consistent incubation time for compound treatment.
-
Assay Reagent Handling: Ensure proper mixing and consistent incubation times with viability reagents (e.g., MTT, AlamarBlue).
Q3: I am observing significant cell death even in my vehicle control wells. What could be the problem?
A3: Toxicity from the vehicle control is a common issue. L-655,240 is likely dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% and to include a vehicle-only control to assess the solvent's effect on cell viability.
Q4: How can I determine if L-655,240 is inducing apoptosis or necrosis in my cells?
A4: To differentiate between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cytotoxic Effect Observed | - Compound is inactive at the tested concentrations.- Incorrect compound dilution.- Cell line is resistant to the compound. | - Test a higher range of concentrations.- Verify stock solution concentration and serial dilutions.- Use a positive control known to be cytotoxic to the cell line. |
| High Background in Viability Assay | - Contamination of cell culture.- Reagent interference. | - Check for microbial contamination.- Run a reagent blank (medium + reagent without cells). |
| Inconsistent IC50 Values | - Fluctuation in experimental conditions.- Inconsistent cell health. | - Standardize all experimental parameters (seeding density, incubation times).- Monitor cell morphology and doubling time. |
| Compound Precipitation in Culture Medium | - Poor solubility of the compound. | - Visually inspect for precipitates.- Prepare fresh dilutions from stock for each use.- Consider using a different solvent or a solubilizing agent (with appropriate controls). |
Quantitative Data
Table 1: Cytotoxicity of Doxorubicin (Example Compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | ~0.5 - 2 |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | 48 | ~0.1 - 1 |
| A549 | Lung Carcinoma | SRB | 72 | ~0.05 - 0.2 |
| HeLa | Cervical Adenocarcinoma | MTT | 48 | ~0.1 - 0.5 |
| HT-29 | Colorectal Adenocarcinoma | WST-1 | 72 | ~0.2 - 1 |
Note: IC50 values are approximate and can vary based on experimental conditions and the specific cytotoxicity assay used.
Experimental Protocols
Cell Viability Assessment using MTT Assay
1. Cell Seeding: a. Harvest and count cells to ensure viability is >95%. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of L-655,240 in complete growth medium from a concentrated stock solution. b. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Carefully aspirate the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. e. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Detection using Annexin V/PI Staining
1. Cell Treatment: a. Seed cells in a 6-well plate and treat with L-655,240 at the desired concentrations for the appropriate time. b. Include both untreated and vehicle-treated controls.
2. Cell Harvesting: a. Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. b. Centrifuge the cell suspension and wash the pellet with cold PBS.
3. Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer. b. Add Annexin V-FITC and Propidium Iodide to the cell suspension. c. Incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry: a. Add more 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer. c. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Visualizations
Caption: Workflow for assessing the cytotoxicity of L-655,240.
Caption: A potential signaling pathway for L-655,240-induced apoptosis.
Technical Support Center: Managing L-655,240 Variability Between Experimental Batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage experimental variability associated with L-655,240. Given the compound's complex pharmacology, this guide emphasizes the importance of batch-specific quality control and provides detailed methodologies for target validation.
Frequently Asked Questions (FAQs)
Q1: What is L-655,240 and why is there conflicting information about its mechanism of action?
A1: L-655,240 is a small molecule that has been identified to interact with multiple biological targets. This multi-target profile is a significant source of its experimental variability. Depending on the experimental context and the specific batch's purity and characteristics, it can exhibit different primary activities. The two most well-characterized activities are as a potent antagonist of the Thromboxane (B8750289) A2 (TXA2) receptor and as a competitive inhibitor of Beta-secretase 1 (BACE1). There is also indirect evidence suggesting it may act as an inverse agonist at the α5 subunit-containing GABAA receptor, though this is not as well-documented.
Q2: What are the primary sources of batch-to-batch variability with L-655,240?
A2: Batch-to-batch variability of L-655,240 can arise from several factors:
-
Purity: The percentage of the active compound versus impurities can differ between syntheses.
-
Impurity Profile: The nature of the impurities may vary, and these could have their own biological activities, leading to unexpected results.
-
Polymorphism: Different crystalline forms of the compound can have different solubilities and bioavailabilities.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
Q3: How should I store and handle L-655,240 to ensure its stability?
A3: To maintain the integrity of L-655,240, follow these storage guidelines:
-
Solid Form: Store in a tightly sealed container at room temperature, protected from light and moisture. For long-term storage, consider storing at -20°C.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: What is the recommended solvent for L-655,240?
A4: L-655,240 is soluble in DMSO at concentrations up to 30 mg/mL.[1] For aqueous-based assays, it is crucial to keep the final DMSO concentration as low as possible (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Inconsistent Results Between Batches
Initial Checks
Before proceeding to more complex investigations, ensure consistency in your experimental setup:
-
Cell Lines: Use cells of a consistent passage number and ensure they are free from contamination.
-
Reagents: Use fresh, high-quality reagents and buffers.
-
Protocols: Adhere strictly to your established and validated experimental protocols.
Batch Quality Control Workflow
If you suspect batch-to-batch variability is the cause of inconsistent results, a systematic quality control (QC) assessment of the new batch is essential.
Quantitative Data Summary
The following table summarizes the reported biological activities of L-655,240 across its primary targets. Note the different potency values, which can contribute to varied experimental outcomes depending on the concentration used.
| Target | Activity | Reported Potency (IC50/Ki) | Reference Assay |
| Thromboxane A2 Receptor | Antagonist | ~7 nM (IC50) | Inhibition of U-44069-induced platelet aggregation |
| BACE1 | Competitive Inhibitor | ~4.47 µM (IC50) | FRET-based enzymatic assay |
| GABAA α5 Receptor | Inverse Agonist (Potential) | Not definitively reported | Electrophysiology (e.g., two-electrode voltage clamp) |
Experimental Protocols for Batch Validation
To ensure the activity of a new batch of L-655,240 aligns with your intended research, it is crucial to perform a validation assay for your specific target of interest.
Protocol 1: Validation of Thromboxane A2 Receptor Antagonism
Principle: This assay measures the ability of L-655,240 to inhibit platelet aggregation induced by a thromboxane A2 receptor agonist, such as U-46619.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect fresh human blood in citrate-containing tubes.
-
Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate PRP.
-
-
Platelet Aggregation Assay:
-
Use a platelet aggregometer.
-
Pre-incubate PRP with varying concentrations of L-655,240 or vehicle (DMSO) for 10 minutes at 37°C.
-
Induce platelet aggregation by adding a sub-maximal concentration of U-46619.
-
Monitor the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of L-655,240.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Validation of BACE1 Inhibition
Principle: A Fluorescence Resonance Energy Transfer (FRET)-based assay is used to measure the enzymatic activity of BACE1 in the presence of L-655,240.
Methodology:
-
Reagents:
-
Recombinant human BACE1 enzyme.
-
FRET-based BACE1 substrate (e.g., a peptide with a fluorophore and a quencher).
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).
-
-
Enzymatic Assay:
-
In a 96-well plate, add the BACE1 enzyme, assay buffer, and varying concentrations of L-655,240 or vehicle.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the FRET substrate.
-
Measure the fluorescence intensity at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 3: Assessment of Potential GABAA α5 Receptor Activity
Principle: This electrophysiological assay assesses the effect of L-655,240 on GABA-evoked currents in cells expressing α5-containing GABAA receptors.
Methodology:
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293) that does not endogenously express GABAA receptors.
-
Transiently transfect the cells with cDNAs encoding the α5, β3, and γ2 subunits of the GABAA receptor.
-
-
Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp Electrophysiology:
-
Record whole-cell currents from transfected cells.
-
Apply a sub-maximal concentration of GABA to elicit a baseline current.
-
Co-apply GABA and varying concentrations of L-655,240. An inverse agonist will decrease the GABA-evoked current.
-
-
Data Analysis:
-
Measure the change in current amplitude in the presence of L-655,240.
-
Plot the percent inhibition of the GABA-evoked current against the L-655,240 concentration to determine an IC50 value.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways associated with the primary targets of L-655,240.
Disclaimer
The information provided in this technical support center is for research purposes only. The multi-target profile of L-655,240 necessitates careful validation of each batch for the intended application. It is the responsibility of the researcher to confirm the identity, purity, and activity of the compound in their specific experimental system. The potential activity of L-655,240 at the GABAA α5 receptor is not as well-established as its effects on the Thromboxane A2 receptor and BACE1 and should be investigated as a potential off-target effect.
References
Technical Support Center: Navigating Assay Interference with L-655,240
Disclaimer: While L-655,240 is a known selective inverse agonist for the α5 subunit-containing GABAA receptors, specific documented instances of its interference with common assay reagents are not widely reported in publicly available literature. The following troubleshooting guide is based on general principles of assay interference observed with small molecules and serves as a proactive resource for researchers. The experimental protocols and potential issues described are predictive and intended to help design robust experiments and interpret data cautiously.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for L-655,240 in our fluorescence-based assay. What could be the cause?
Inconsistent results with small molecules like L-655,240 can arise from several factors unrelated to its specific interaction with the target. These include:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions. This phenomenon is highly dependent on buffer conditions, compound concentration, and the presence of detergents.
-
Fluorescence Interference: The compound itself may possess intrinsic fluorescence or quenching properties that interfere with the assay signal. This can lead to either a false increase or decrease in the measured signal, depending on the nature of the interference.
-
Reactivity with Assay Components: The compound might react with assay reagents, such as enzymes, substrates, or detection antibodies, leading to assay-specific artifacts.
Q2: Our dose-response curve for L-655,240 is unusually steep. Is this indicative of a specific type of interference?
A steep, non-ideal dose-response curve can be a hallmark of non-specific assay interference, particularly compound aggregation. Aggregates often sequester and inhibit proteins in a cooperative manner, leading to a sharp drop in activity once a critical aggregation concentration is reached.
Q3: We see potent activity for L-655,240 in a luciferase-based reporter assay, but this activity does not translate to a cell-based functional assay. Why might this be?
Discrepancies between different assay formats are common when dealing with assay interference. Potential reasons include:
-
Luciferase Inhibition: Many small molecules are known to directly inhibit luciferase enzymes (e.g., Firefly or Renilla luciferase), leading to a false-positive result in reporter assays.[1][2][3] The compound might not have the same inhibitory effect on the unrelated target in your functional assay.
-
Different Assay Conditions: Variations in buffer composition, protein concentration, and incubation times between assays can influence the likelihood of compound aggregation or other non-specific effects.
Troubleshooting Guides
Problem 1: Suspected Non-Specific Inhibition by L-655,240
If you suspect that the observed activity of L-655,240 is not due to specific binding to your target, a counter-screen with a target-unrelated protein can be a valuable control experiment.
Experimental Protocol: Target-Unrelated Counter-Screen
-
Select a Control Enzyme: Choose a well-characterized enzyme that is unrelated to your primary target. A common choice is a robust enzyme like β-lactamase.
-
Assay Conditions: Run the assay for the control enzyme under conditions as close as possible to your primary assay (e.g., buffer composition, pH, temperature).
-
Test L-655,240: Test L-655,240 over the same concentration range used in your primary assay.
-
Analyze Data: If L-655,240 inhibits the unrelated enzyme with similar potency to your primary target, it is a strong indication of non-specific activity.
Data Interpretation:
| Compound | Primary Target IC50 (µM) | β-lactamase IC50 (µM) | Interpretation |
| L-655,240 | 1.5 | > 100 | Likely specific inhibition |
| L-655,240 | 2.0 | 3.5 | Likely non-specific inhibition |
Troubleshooting Workflow for Suspected Non-Specific Inhibition
Caption: Workflow for investigating suspected non-specific inhibition.
Problem 2: Potential Compound Aggregation
If you observe a steep dose-response curve or inconsistent results, L-655,240 may be forming aggregates. An assay including a non-ionic detergent can help diagnose this.
Experimental Protocol: Detergent-Based Aggregation Assay
-
Prepare Detergent Stock: Prepare a stock solution of a non-ionic detergent, such as Triton X-100 or Tween-80.
-
Assay Setup: Set up your primary assay with two parallel conditions: one with the standard assay buffer and another with the buffer supplemented with a low concentration of detergent (e.g., 0.01% v/v Triton X-100).
-
Test L-655,240: Test L-655,240 across its active concentration range in both assay conditions.
-
Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of detergent suggests aggregation-based inhibition.
Data Interpretation:
| Assay Condition | L-655,240 IC50 (µM) | Interpretation |
| Standard Buffer | 5.2 | Apparent Inhibition |
| + 0.01% Triton X-100 | > 50 | Aggregation-based inhibition likely |
Mechanism of Aggregation-Based Inhibition
Caption: Aggregation of small molecules can lead to non-specific enzyme inhibition.
Problem 3: Suspected Fluorescence Interference
If you are using a fluorescence-based assay (e.g., fluorescence polarization, FRET, or fluorescent substrate), it is crucial to rule out direct interference from L-655,240.
Experimental Protocol: Fluorescence Interference Assessment
-
Measure Compound's Intrinsic Fluorescence:
-
Prepare a dilution series of L-655,240 in your assay buffer.
-
In a plate reader, scan a range of excitation and emission wavelengths to determine if the compound has any intrinsic fluorescence that overlaps with your assay's detection wavelengths.
-
-
Assess Signal Quenching:
-
Set up a reaction that produces a stable fluorescent signal (e.g., your fluorescent probe or product in the absence of enzyme).
-
Add L-655,240 at various concentrations and measure the fluorescence signal over time. A concentration-dependent decrease in the signal indicates quenching.
-
Data Interpretation:
| L-655,240 (µM) | Intrinsic Fluorescence (RFU) at Assay Wavelengths | Signal Quenching (%) | Interpretation |
| 0 | 50 | 0 | Baseline |
| 10 | 55 | 5 | Minimal interference |
| 50 | 250 | 40 | Significant interference |
Decision Tree for Validating a Screening Hit
Caption: A logical approach to confirming the validity of a screening hit.
References
Best practices for storing and handling L-655,240
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling L-655,240. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is L-655,240 and what is its primary mechanism of action?
L-655,240 is a potent and selective antagonist of the thromboxane (B8750289) A2/prostaglandin endoperoxide (TP) receptor.[1] Its primary function is to block the binding of thromboxane A2 (TXA2) and other prostanoids to the TP receptor, thereby inhibiting downstream signaling pathways that lead to platelet aggregation and smooth muscle contraction.
Q2: What are the recommended storage conditions for L-655,240?
For optimal stability, L-655,240 should be stored as a solid at room temperature in a tightly sealed container.[1] Stock solutions, once prepared, should be stored at -20°C or -80°C for long-term use. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: How should I prepare a stock solution of L-655,240?
L-655,240 is soluble in organic solvents such as DMSO.[1] To prepare a stock solution, dissolve the compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 3.74 mg of L-655,240 (Molecular Weight: 373.85 g/mol ) in 1 mL of DMSO. Ensure the solution is thoroughly mixed. For cell-based assays, it is critical to dilute the stock solution in your culture medium to a final DMSO concentration of less than 0.5% to prevent cellular toxicity.
Q4: What is the solubility profile of L-655,240?
L-655,240 is highly soluble in DMSO but is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).[1] When preparing working solutions for aqueous-based experiments, it is essential to first dissolve the compound in DMSO and then dilute it into the aqueous buffer. Be mindful of the final DMSO concentration to avoid precipitation of the compound.
Troubleshooting Guides
This section addresses common problems that may arise during experiments with L-655,240.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of L-655,240 in aqueous buffer or cell culture medium. | The final concentration of DMSO is too low to maintain solubility, or the concentration of L-655,240 is too high for the final solution. | - Ensure the final DMSO concentration is sufficient to keep L-655,240 in solution (typically ≥ 0.1%).- Prepare a more diluted working stock solution in DMSO before the final dilution into the aqueous buffer.- Vortex the solution during dilution to aid in solubilization. |
| Inconsistent or variable results in platelet aggregation assays. | - Platelet Activation: Premature activation of platelets during sample preparation.- Reagent Variability: Degradation of L-655,240 or the agonist.- Pipetting Errors: Inaccurate dispensing of small volumes. | - Handle blood samples gently and process them promptly.- Use fresh aliquots of L-655,240 and agonist for each experiment.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| No inhibitory effect of L-655,240 observed. | - Incorrect Concentration: The concentration of L-655,240 is too low to effectively antagonize the TP receptor.- Agonist Concentration: The concentration of the agonist (e.g., U46619) is too high.- Compound Degradation: L-655,240 has degraded due to improper storage. | - Perform a dose-response curve to determine the optimal inhibitory concentration.- Titrate the agonist to a concentration that gives a submaximal response, allowing for inhibition to be observed.- Use a fresh, properly stored stock solution of L-655,240. |
| Unexpected cellular toxicity or off-target effects. | - High DMSO Concentration: The final concentration of DMSO in the cell culture medium is toxic to the cells.- Off-Target Binding: L-655,240 may have off-target effects at high concentrations. | - Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%).- Include a vehicle control (medium with the same concentration of DMSO) in all experiments.- Perform a literature search for known off-target effects of L-655,240 or similar compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of L-655,240 in DMSO
Materials:
-
L-655,240 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of L-655,240 for the desired volume and concentration. For 1 mL of a 10 mM stock solution, weigh out 3.74 mg of L-655,240 (Molecular Weight = 373.85 g/mol ).
-
Aseptically transfer the weighed L-655,240 powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (e.g., 1 mL) to the tube.
-
Vortex the solution until the L-655,240 is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Platelet Aggregation Inhibition Assay
Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. An inhibitor of platelet aggregation, such as L-655,240, will reduce the extent of this aggregation.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate
-
L-655,240 stock solution in DMSO
-
Thromboxane A2 receptor agonist (e.g., U46619)
-
Phosphate-Buffered Saline (PBS)
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP and PPP to 37°C.
-
Set the aggregometer baseline using PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of adjusted PRP to a cuvette with a stir bar.
-
Add the desired concentration of L-655,240 (or vehicle control - DMSO) to the PRP and incubate for a predetermined time (e.g., 5 minutes) at 37°C with stirring.
-
Add the TP receptor agonist (e.g., U46619) to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of L-655,240 compared to the vehicle control.
-
Plot the concentration-response curve to determine the IC₅₀ value of L-655,240.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Validation & Comparative
A Comparative Analysis of L-655,240 and Daltroban in Preclinical Cardiovascular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two thromboxane (B8750289) A2 (TXA2) receptor antagonists, L-655,240 and daltroban (B34678), based on their performance in preclinical cardiovascular models. The data presented is compiled from published experimental studies to offer an objective overview for researchers in cardiovascular drug development.
At a Glance: L-655,240 vs. Daltroban
| Feature | L-655,240 | Daltroban |
| Primary Indication Studied | Anti-arrhythmic effects in ischemia-reperfusion | Cardioprotective effects in myocardial ischemia |
| Primary Animal Model | Canine model of ischemia- and reperfusion-induced arrhythmias | Feline model of acute myocardial ischemia and reperfusion |
| Key Efficacy Endpoint | Reduction in the severity of reperfusion-induced arrhythmias and increased survival | Reduction of myocardial infarct size |
| Mechanism of Action | Selective thromboxane/prostaglandin endoperoxide antagonist | Selective and specific thromboxane A2 (TXA2) receptor antagonist with partial agonist properties[1] |
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies investigating the cardiovascular effects of L-655,240 and daltroban. It is important to note that these studies were conducted in different animal models and under varying experimental conditions, which precludes a direct head-to-head comparison of potency and efficacy.
Table 1: Efficacy of L-655,240 in a Canine Model of Ischemia- and Reperfusion-Induced Arrhythmias
| Parameter | Control Group | L-655,240 (0.3 mg/kg i.v.) | Reference |
| Survival Rate (Occlusion-Reperfusion) | 10% | 70% | Wainwright et al., 1988 |
| Severity of Reperfusion Arrhythmias | Not quantified | Markedly attenuated | Wainwright et al., 1988 |
| Phase 1a Arrhythmias (0-10 min of occlusion) | Not quantified | Significantly reduced | Wainwright et al., 1988 |
Table 2: Efficacy of Daltroban in a Feline Model of Myocardial Ischemia and Reperfusion
| Parameter | Vehicle Group | Daltroban (1 mg/kg bolus + 1 mg/kg/hr i.v.) | Reference |
| Necrotic Area (% of Area at Risk) | Not specified | Significantly lower than vehicle | [2] |
| Myocardial Infarct Size (% of Area at Risk) | Not specified | Significantly reduced | [3] |
| ST-Segment Elevation | Ischemia-induced rise | Prevented the rise during reperfusion | |
| Q-Wave Development | Developed during reperfusion | Prevented |
Table 3: Hemodynamic and Platelet Effects of Daltroban in a Rat Model
| Parameter | Vehicle Group | Daltroban | Reference |
| Mean Arterial Pressure (MAP) | No change | Dose-dependent increase (Max: 42.2 ± 4.4 mmHg at 80 µg/kg) | [4] |
| Mean Pulmonary Arterial Pressure (MPAP) | No change | Bell-shaped dose-response (Max: 12.7 ± 2.1 mmHg at 80 µg/kg) | [1][4] |
| U-46619-induced Platelet Aggregation (in vitro) | N/A | IC50: 77 nM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups described in the literature, the following diagrams were generated using the DOT language.
Caption: Thromboxane A2 signaling pathway and points of antagonism by L-655,240 and daltroban.
Caption: Workflow for the canine model of ischemia- and reperfusion-induced arrhythmias.
Caption: Workflow for the feline model of acute myocardial ischemia and reperfusion.
Detailed Experimental Protocols
Canine Model of Ischemia- and Reperfusion-Induced Arrhythmias (for L-655,240)
This protocol is based on the methodology described by Wainwright et al. (1988).
-
Animal Preparation: Adult mongrel dogs are anesthetized with sodium pentobarbital. A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated for occlusion.
-
Instrumentation: Catheters are placed for drug administration (intravenous) and for monitoring arterial blood pressure. ECG leads are attached to monitor cardiac rhythm continuously.
-
Ischemia Induction: A ligature is placed around the LAD coronary artery. The artery is occluded for a predetermined period to induce myocardial ischemia.
-
Drug Administration: L-655,240 (0.3 mg/kg) or its vehicle is administered intravenously as a single bolus injection prior to reperfusion.
-
Reperfusion: The ligature around the LAD is released, allowing blood flow to return to the previously ischemic myocardium.
-
Arrhythmia Monitoring and Analysis: The ECG is continuously recorded throughout the ischemia and reperfusion periods. The incidence and severity of ventricular arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) are quantified. Survival rates are recorded.
Feline Model of Acute Myocardial Ischemia and Reperfusion (for Daltroban)
This protocol is based on the methodologies described by Bhat et al. (1989) and Lefer et al. (1990).[2][3]
-
Animal Preparation: Adult cats are anesthetized with sodium pentobarbital. A thoracotomy is performed in the fifth intercostal space to expose the heart. The LAD coronary artery is isolated.
-
Instrumentation: The femoral artery and vein are cannulated for blood pressure monitoring and drug/vehicle infusion, respectively. ECG is recorded to monitor for ischemic changes.
-
Ischemia Induction: The LAD coronary artery is ligated for 1.5 hours to induce acute myocardial ischemia.[2]
-
Drug Administration: Daltroban (1 mg/kg as an intravenous bolus followed by a continuous infusion of 1 mg/kg/hr) or its vehicle is administered 10 minutes prior to the onset of reperfusion.[2]
-
Reperfusion: The ligature is removed after the 1.5-hour ischemic period, and the myocardium is reperfused for 4.5 hours.[2]
-
Infarct Size Determination: At the end of the reperfusion period, the heart is excised. The area at risk is determined by perfusing the aorta with a dye, and the necrotic area within the area at risk is quantified using a staining agent like triphenyltetrazolium (B181601) chloride (TTC). The infarct size is expressed as a percentage of the area at risk.
Concluding Remarks
Both L-655,240 and daltroban have demonstrated beneficial effects in preclinical cardiovascular models, primarily through the antagonism of the thromboxane A2 receptor. L-655,240 shows significant anti-arrhythmic properties in a canine model of ischemia-reperfusion, dramatically improving survival rates. Daltroban exhibits cardioprotective effects by reducing myocardial infarct size in a feline model of myocardial ischemia.
The lack of direct comparative studies in the same animal model makes it challenging to definitively conclude which compound has a superior cardiovascular profile. Furthermore, daltroban has been reported to exhibit partial agonist activity at the thromboxane receptor, which may contribute to some of its observed hemodynamic effects and differentiates it from a pure antagonist.[1]
Future research involving a head-to-head comparison of these and other thromboxane receptor antagonists in a standardized and clinically relevant animal model would be invaluable for elucidating their relative therapeutic potential in cardiovascular diseases. Researchers should consider the specific pathology being targeted (e.g., arrhythmia vs. myocardial infarction) when selecting a thromboxane receptor antagonist for further investigation.
References
- 1. Evidence for partial agonist properties of daltroban (BM 13,505) at TP receptors in the anaesthetized open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daltroban, a thromboxane receptor antagonist, protects the myocardium against reperfusion injury following myocardial ischemia without protecting the coronary endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of the specific thromboxane receptor antagonist, BM-13505, in reperfusion injury following acute myocardial ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, daltroban (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BACE1 Inhibitors in Alzheimer's Research: L-655,240 in Context
For Researchers, Scientists, and Drug Development Professionals
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a focal point in the quest for disease-modifying therapies for Alzheimer's disease. By reducing the production of amyloid-beta (Aβ) peptides, BACE1 inhibitors aim to tackle the neurotoxic cascade at its origin. This guide provides a comparative analysis of L-655,240 against other notable BACE1 inhibitors that have undergone significant preclinical and clinical investigation, including Verubecestat (B560084), Atabecestat (B605660), Lanabecestat, and Umibecestat (B602828).
While L-655,240 demonstrated early promise as a competitive and selective BACE1 inhibitor in vitro, a comprehensive evaluation of its performance in comparison to more clinically advanced candidates reveals significant differences in potency and a notable lack of extensive in vivo and clinical trial data for L-655,240. This guide synthesizes the available experimental data to provide a clear perspective on the standing of L-655,240 within the broader landscape of BACE1 inhibitor research.
Quantitative Comparison of BACE1 Inhibitors
The following tables summarize the in vitro potency, in vivo efficacy, and observed adverse effects of L-655,240 and other prominent BACE1 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data has been aggregated from various sources.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Inhibitor | Target | IC50 | Ki | Selectivity vs. BACE2 | Reference(s) |
| L-655,240 | Human BACE1 | 4.47 ± 1.37 µM | 17.9 ± 0.72 µM (KD) | Selective over renin and cathepsin D | [1] |
| Verubecestat (MK-8931) | Human BACE1 | 13 nM | 2.2 nM | 0.15 (less selective) | [2][3][4] |
| Lanabecestat (AZD3293) | Human BACE1 | 0.6 nM | 0.4 nM | ~2.25-fold more selective for BACE1 | [5] |
| Atabecestat (JNJ-54861911) | Human BACE1 | - | 9.8 nM | Non-selective | [6] |
| Umibecestat (CNP520) | Human BACE1 | 11 nM | - | >30-fold more selective for BACE1 | [7] |
Table 2: In Vivo Efficacy of BACE1 Inhibitors in Animal Models
| Inhibitor | Animal Model | Dosage | Aβ Reduction | Reference(s) |
| L-655,240 | Not publicly available | - | - | - |
| Verubecestat (MK-8931) | Rats, Monkeys, APP transgenic mice | 10-30 mg/kg | Significant reduction in plasma, CSF, and brain Aβ40 and Aβ42 | [8][9] |
| Lanabecestat (AZD3293) | PDAPP mice, Tg2576 mice, Dogs, Guinea pigs | - | Significant, dose-dependent reduction in plasma, CSF, and brain Aβ levels | [10] |
| Atabecestat (JNJ-54861911) | APPPS1 mice | 100-300 mg/kg, p.o. | Potent, dose-dependent reduction of CSF and brain Aβ40 and Aβ42 | [5][11] |
| Umibecestat (CNP520) | Mice, Rats | - | Significant reduction in Aβ levels in acute and chronic treatment | [12] |
Table 3: Summary of Adverse Events in Clinical Trials
| Inhibitor | Key Adverse Events | Reference(s) |
| L-655,240 | No clinical trial data available | - |
| Verubecestat (MK-8931) | Rash, falls, sleep disturbances, weight loss, cough, suicidal ideation, cognitive worsening.[13][14] | [1][13][14][15] |
| Lanabecestat (AZD3293) | Psychiatric adverse events, weight loss, hair color changes.[16][17] | [16][17] |
| Atabecestat (JNJ-54861911) | Elevated liver enzymes, cognitive worsening, anxiety, sleep disturbances.[18][19][20][21] | [18][19][20][21][22] |
| Umibecestat (CNP520) | Cognitive worsening (reversible), brain volume loss (reversible), weight loss.[6][23][24][25] | [6][23][24][25] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the evaluation process for BACE1 inhibitors, the following diagrams are provided.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. benchchem.com [benchchem.com]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial | Medicines Awareness Service [medicinesresources.nhs.uk]
- 20. tandfonline.com [tandfonline.com]
- 21. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cognitive effects seen as transient for Alzheimer’s drug atabecestat | MDedge [live.mdedge.com]
- 23. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. firstwordpharma.com [firstwordpharma.com]
- 25. Umibecestat | ALZFORUM [alzforum.org]
Unveiling the Potent and Selective Profile of L-655,240: A Comparative Analysis of Thromboxane Pathway Inhibitors
For Immediate Release
[City, State] – December 16, 2025 – In the landscape of cardiovascular and inflammatory disease research, the modulation of the thromboxane (B8750289) pathway remains a critical area of investigation. This guide provides a comprehensive comparison of L-655,240, a potent and selective thromboxane A2/prostaglandin (B15479496) endoperoxide (TP) receptor antagonist, with other key inhibitors of the thromboxane pathway. Through a detailed examination of experimental data and methodologies, this document serves as a vital resource for researchers, scientists, and drug development professionals.
L-655,240 has demonstrated significant efficacy in the inhibition of platelet aggregation, a key process in thrombosis and cardiovascular events.[1] Its primary mechanism of action is the competitive antagonism of the TP receptor, preventing the binding of its natural ligands, thromboxane A2 (TXA2) and prostaglandin H2 (PGH2). This targeted action contrasts with other therapeutic strategies that either inhibit the synthesis of thromboxane or exhibit a dual mechanism of action.
Comparative Analysis of Inhibitory Activity
To contextualize the activity of L-655,240, this guide presents a comparative analysis with three distinct classes of inhibitors:
-
Selective TP Receptor Antagonists: These compounds, like L-655,240, specifically block the TP receptor.
-
Selective Thromboxane Synthase Inhibitors: These agents inhibit the enzyme responsible for the synthesis of TXA2.
-
Dual TP Receptor Antagonists and Thromboxane Synthase Inhibitors: These molecules combine both mechanisms of action in a single entity.
The following table summarizes the quantitative inhibitory activities of L-655,240 and its alternatives.
| Compound | Class | Primary Target(s) | Inhibitory Potency |
| L-655,240 | Selective TP Receptor Antagonist | Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor | IC50: 7 nM (Human Platelet Aggregation)[1] |
| Ifetroban | Selective TP Receptor Antagonist | Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor | Potent and selective, reverses TXA2/PGH2-mediated processes[2] |
| Terutroban (B1683094) | Selective TP Receptor Antagonist | Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor | Dose-dependently inhibits U46619-induced platelet aggregation[3] |
| Dazoxiben (B1663000) | Selective Thromboxane Synthase Inhibitor | Thromboxane Synthase | IC50: 0.3 µM (Human Whole Blood TXB2 Production)[4][5], IC50: 0.7 µM (Washed Human Platelets)[6] |
| Picotamide | Dual TP Receptor Antagonist / Thromboxane Synthase Inhibitor | TP Receptor & Thromboxane Synthase | Ki: ~1.5-1.6 µM (TP Receptor Binding)[7], IC50: 0.43 - 140 µM (Thromboxane Synthase)[7] |
| Ridogrel | Dual TP Receptor Antagonist / Thromboxane Synthase Inhibitor | TP Receptor & Thromboxane Synthase | Efficiently inhibits both thromboxane synthesis and receptor activation[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Experimental Protocols
The following are summaries of the key experimental methodologies used to determine the inhibitory activity of compounds like L-655,240.
Thromboxane Receptor (TP) Antagonism Assays
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of a compound to the TP receptor.
-
Methodology:
-
Membrane Preparation: Platelet membranes expressing TP receptors are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [³H]-SQ29548) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
2. Platelet Aggregation Assay:
-
Objective: To measure the functional inhibition of platelet aggregation by a TP receptor antagonist.
-
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood.
-
Incubation: PRP is incubated with the test compound at various concentrations.
-
Agonist Addition: A TP receptor agonist (e.g., U46619) is added to induce platelet aggregation.
-
Measurement: The change in light transmittance (in light transmission aggregometry) or impedance (in impedance aggregometry) is monitored over time to quantify platelet aggregation.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of agonist-induced platelet aggregation, is calculated.
-
Thromboxane Synthase Inhibition Assay
1. Measurement of Thromboxane B2 (TXB2) Production:
-
Objective: To determine the IC50 of a compound for the inhibition of thromboxane synthase.
-
Methodology:
-
System: The assay can be performed using washed platelets, platelet-rich plasma, or whole blood.
-
Incubation: The biological sample is pre-incubated with various concentrations of the test compound.
-
Stimulation: An agonist (e.g., arachidonic acid or collagen) is added to stimulate the production of thromboxane A2.
-
Measurement: Since TXA2 is unstable, its stable metabolite, TXB2, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of TXB2 production is plotted against the concentration of the inhibitor to determine the IC50 value.
-
Conclusion
This comparative guide underscores the potent and selective nature of L-655,240 as a TP receptor antagonist. By providing a clear overview of its activity in relation to other thromboxane pathway inhibitors, along with detailed experimental frameworks, this document aims to facilitate informed decision-making in research and development. The choice of a specific inhibitor, whether a selective antagonist like L-655,240, a synthase inhibitor, or a dual-acting compound, will depend on the specific therapeutic goals and the desired pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ifetroban sodium: an effective TxA2/PGH2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane Antagonism with terutroban in Peripheral Arterial Disease: the TAIPAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of thromboxane and 12-HPETE formation by dazoxiben and its two thiophenic acid-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ridogrel, a combined thromboxane synthase inhibitor and receptor blocker, decreases elevated plasma beta-thromboglobulin levels in patients with documented peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Ligand Specificity: A Comparative Analysis of L-655,240 and the CNS-Active Compound L-655,708
For researchers in neuropharmacology and drug development, understanding the precise binding profile of a chemical probe is paramount. This guide addresses the cross-reactivity of L-655,240, a compound with a documented primary affinity for the thromboxane (B8750289) receptor. However, given the focus of the intended audience on central nervous system (CNS) targets, and the potential for nomenclature confusion with similarly designated compounds, this guide also provides a detailed cross-reactivity analysis of L-655,708, a well-characterized ligand for the GABA-A receptor α5 subtype. This dual focus aims to provide clarity and a comprehensive dataset for informed experimental design.
Part 1: L-655,240 - A Profile in Thromboxane Receptor Antagonism
L-655,240 is identified in the literature as a potent and selective antagonist of the thromboxane A2 receptor (TP receptor), a member of the prostanoid receptor family. Its activity at this receptor has been characterized in various in vitro and in vivo models.
Quantitative Data Summary: L-655,240 vs. Prostanoid and Other Receptors
The following table summarizes the antagonistic activity of L-655,240 against the thromboxane receptor and its minimal interaction with other smooth muscle and platelet aggregation-related receptors.
| Target Receptor | Agonist Used | Preparation | Parameter | Value | Reference |
| Thromboxane (TP) | U-44069 | Guinea-pig trachea | pA2 | 8.0 | [1] |
| Thromboxane (TP) | U-44069 | Guinea-pig pulmonary artery | pA2 | 8.4 | [1] |
| Thromboxane (TP) | U-44069 | Guinea-pig thoracic aorta | pA2 | 8.0 | [1] |
| Thromboxane (TP) | U-44069 | Washed human platelets | IC50 | 7 nM | [1] |
| Prostaglandin D2 | - | Guinea-pig trachea | Antagonism | Non-competitive | [1] |
| Leukotriene D4 | - | Guinea-pig trachea | Activity | Minimal | [1] |
| Prostaglandin F2α | - | Guinea-pig trachea | Activity | Minimal | [1] |
| Serotonin | - | Guinea-pig trachea | Activity | Minimal | [1] |
| Histamine | - | Guinea-pig trachea | Activity | Minimal | [1] |
| Acetylcholine | - | Guinea-pig trachea | Activity | Minimal | [1] |
Part 2: L-655,708 - A Selective Ligand for the GABA-A Receptor α5 Subtype
For neuroscience researchers, L-655,708 is a compound of significant interest due to its selectivity for the α5 subunit of the GABA-A receptor. It acts as a partial inverse agonist at this site and is often used as a tool to probe the function of α5-containing GABA-A receptors, which are implicated in learning and memory.
Signaling Pathway of GABA-A Receptors
The following diagram illustrates the general signaling pathway of GABA-A receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the CNS.
Caption: Signaling pathway of the GABA-A receptor.
Quantitative Data Summary: L-655,708 Binding Affinity for GABA-A Receptor Subtypes
The table below presents the binding affinities (Ki) of L-655,708 for various recombinant human GABA-A receptor subtypes expressed in HEK293 cells.
| GABA-A Receptor Subtype | Ki (nM) |
| α1β3γ2 | 26 |
| α2β3γ2 | 27 |
| α3β3γ2 | 41 |
| α5β3γ2 | 0.45 |
| α4β3γ2 | >1000 |
| α6β3γ2 | >1000 |
Data compiled from publicly available pharmacological databases.
Cross-Reactivity Profile of L-655,708
To assess the broader selectivity of L-655,708, a comprehensive cross-reactivity screen against a panel of CNS receptors is essential. While a full CEREP panel for L-655,708 is not publicly available, the high selectivity for the α5 subunit over other GABA-A subtypes suggests a focused interaction within this receptor family. Further studies would be required to definitively rule out off-target effects at other neurotransmitter receptors at higher concentrations.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
This protocol describes a method to determine the binding affinity of a test compound like L-655,708 for different GABA-A receptor subtypes.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are cultured and harvested.
-
Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
Membrane preparation (containing a specific GABA-A receptor subtype).
-
A fixed concentration of a suitable radioligand that binds to the benzodiazepine (B76468) site, such as [3H]-Flumazenil or [3H]-Ro 15-4513.
-
Varying concentrations of the unlabeled test compound (e.g., L-655,708).
-
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., Diazepam) to saturate all specific binding sites.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
3. Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay.
This guide provides a comparative overview of L-655,240 and L-655,708, offering quantitative data and methodological insights to aid researchers in selecting the appropriate tool compound and designing rigorous experiments in their respective fields of study.
References
Independent Verification of L-655,240's Effect on Amyloid-Beta Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-655,240 and other prominent BACE1 inhibitors in their capacity to modulate the production of amyloid-beta (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease. The following sections detail the quantitative effects of these compounds, the experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of BACE1 Inhibitors on Amyloid-Beta Production
The following table summarizes the quantitative data on the inhibitory effects of L-655,240 and selected alternative BACE1 inhibitors on amyloid-beta production. The data is compiled from various in vitro and in vivo studies to provide a comparative overview of their potency and efficacy.
| Compound | Target | Experimental Model | IC50 (BACE1) | Aβ Reduction | Source(s) |
| L-655,240 | BACE1 | HEK293-APPswe cells | 4.47 ± 1.37 µM | Dose-dependent reduction in Aβ40 and Aβ42 | [1][2] |
| Verubecestat (MK-8931) | BACE1 | Human cells | 2.1 nM (Aβ40), 0.7 nM (Aβ42) | Dose-dependent reduction in plasma, CSF, and brain Aβ40 and Aβ42 | [3] |
| Lanabecestat (AZD3293) | BACE1 | Primary cortical neurons, animal models, humans | 0.4 nM | Significant dose- and time-dependent reductions in plasma, CSF, and brain Aβ40 and Aβ42 | [4][5][6][7] |
| LY2886721 | BACE1 | HEK293swe cells, PDAPP transgenic mice, humans | Not specified | 20-65% reduction in brain Aβ in mice; up to 74% reduction in CSF Aβ40 in humans | [8][9][10][11][12] |
| Elenbecestat (E2609) | BACE1 | Animal models, humans | Not specified | Up to 80% dose-dependent reduction in CSF Aβ levels | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of experimental findings. Below are representative protocols for key experiments cited in this guide.
Cell-Based BACE1 Inhibition Assay for Aβ Reduction
This protocol outlines the measurement of BACE1 inhibition by quantifying the reduction of secreted Aβ peptides in the supernatant of cultured cells overexpressing human amyloid precursor protein (APP).
Materials:
-
HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPswe).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compounds (e.g., L-655,240) dissolved in DMSO.
-
Human Aβ40 and Aβ42 ELISA kits.
-
RIPA buffer for cell lysis.
-
MTT assay kit for cell viability.
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293-APPswe cells in 24-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound (or vehicle control, DMSO) for 24 hours.[2]
-
-
Sample Collection:
-
After incubation, collect the cell culture media.
-
Wash the cells with PBS and lyse them using RIPA buffer.
-
-
Aβ Quantification (ELISA):
-
Centrifuge the collected media and cell lysates to remove debris.
-
Measure the concentrations of Aβ40 and Aβ42 in the supernatants and lysates using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
To ensure that the observed reduction in Aβ is not due to cytotoxicity, perform an MTT assay on cells treated with the same concentrations of the test compound.[2]
-
-
Data Analysis:
-
Calculate the percentage of Aβ reduction for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
In Vitro BACE1 Activity Assay (FRET-Based)
This protocol describes a cell-free assay to determine the direct inhibitory effect of a compound on BACE1 enzymatic activity using Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
Recombinant human BACE1 enzyme.
-
BACE1-specific FRET substrate.
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Test compounds dissolved in DMSO.
-
Fluorescence microplate reader.
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well black plate, add the BACE1 enzyme and the test compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic reads.
-
Determine the percentage of BACE1 inhibition for each compound concentration relative to the uninhibited control.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizing the Molecular Pathway and Experimental Process
Diagrams created using Graphviz (DOT language) are provided below to illustrate the amyloid-beta production pathway and a typical experimental workflow for evaluating BACE1 inhibitors.
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloidogenic and non-amyloidogenic pathways of APP processing.
Experimental Workflow for BACE1 Inhibitor Evaluation
Caption: A typical workflow for the evaluation of a novel BACE1 inhibitor.
References
- 1. L655,240, acting as a competitive BACE1 inhibitor, efficiently decreases β-amyloid peptide production in HEK293-APPswe cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L655,240, acting as a competitive BACE1 inhibitor, efficiently decreases β-amyloid peptide production in HEK293-APPswe cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 5. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzforum.org [alzforum.org]
- 11. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzforum.org [alzforum.org]
- 14. Eisai Presents Data on BACE Inhibitor Elenbecestat (E2609) at 9th Clinical Trials on Alzheimer's Disease (CTAD) Meeting [prnewswire.com]
A Head-to-Head Comparison of L-655,240 and Indomethacin for Researchers
For drug development professionals and researchers in the fields of inflammation and pharmacology, understanding the nuanced differences between investigational compounds and established drugs is paramount. This guide provides a detailed, data-driven comparison of L-655,240, a thromboxane (B8750289) receptor antagonist, and indomethacin (B1671933), a conventional non-steroidal anti-inflammatory drug (NSAID).
At a Glance: Key Differences
| Feature | L-655,240 | Indomethacin |
| Primary Mechanism of Action | Thromboxane A2/prostaglandin (B15479496) endoperoxide receptor antagonist | Non-selective inhibitor of cyclooxygenase (COX)-1 and COX-2 enzymes |
| Primary Target | Thromboxane A2 receptor (TP receptor) | COX-1 and COX-2 enzymes |
| Gastrointestinal Safety Profile | Potentially gastroprotective | Associated with a risk of gastric ulceration and bleeding[1][2][3] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between L-655,240 and indomethacin lies in their molecular targets within the arachidonic acid cascade, a critical signaling pathway in inflammation.
Indomethacin , a well-established NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4][5] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining.[6] COX-2, on the other hand, is typically induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and swelling.[6][7][8] By blocking both isoforms, indomethacin effectively reduces inflammation but also carries the risk of gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach.[1][2][3]
L-655,240 , in contrast, does not directly inhibit the COX enzymes. Instead, it acts as a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, also known as the TP receptor.[9] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and also plays a role in inflammation. By blocking the TP receptor, L-655,240 prevents the downstream effects of thromboxane A2 and other prostaglandin endoperoxides.[9]
Quantitative In-Vitro Data
The differing mechanisms of action of L-655,240 and indomethacin are reflected in their in-vitro inhibitory profiles.
Table 1: In-Vitro Inhibition Data
| Compound | Target | Assay | Value | Reference |
| L-655,240 | Thromboxane A2/prostaglandin endoperoxide receptor | Inhibition of human platelet aggregation | IC50 = 7 nM | |
| Thromboxane A2/prostaglandin endoperoxide receptor | Guinea pig smooth muscle contraction | pA2 = 8 - 8.4 | ||
| Indomethacin | Cyclooxygenase-1 (COX-1) | Various in-vitro assays | IC50 values range from 18 nM to 230 nM | |
| Cyclooxygenase-2 (COX-2) | Various in-vitro assays | IC50 values range from 26 nM to 630 nM |
Note: IC50 values for indomethacin can vary between studies and assay conditions.
Experimental Protocols
In-Vitro COX Inhibition Assay (for Indomethacin)
Objective: To determine the concentration of indomethacin required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Incubation: The enzyme is pre-incubated with various concentrations of indomethacin or vehicle control in a suitable buffer at 37°C.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Product Measurement: The formation of prostaglandin E2 (PGE2) or other prostanoids is measured using techniques such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each indomethacin concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Thromboxane Receptor Antagonism Assay (for L-655,240)
Objective: To determine the potency of L-655,240 in antagonizing the effects of a thromboxane receptor agonist.
Methodology (using platelet aggregation):
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from fresh human blood.
-
Incubation: PRP is incubated with various concentrations of L-655,240 or vehicle control.
-
Agonist Addition: Platelet aggregation is induced by the addition of a thromboxane A2 mimetic, such as U46619.
-
Aggregation Measurement: The change in light transmission through the PRP suspension is measured over time using an aggregometer.
-
Data Analysis: The inhibitory effect of L-655,240 is quantified by determining the concentration required to inhibit agonist-induced aggregation by 50% (IC50).
Comparative Performance in Preclinical Models
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
Indomethacin is consistently used as a positive control in this model and demonstrates a dose-dependent reduction in paw edema. One study reported that indomethacin administered at doses of 0.66-2 mg/kg inhibited carrageenan-induced paw edema in rats.
The role of thromboxane A2 in the carrageenan-induced edema model is less established as a primary driver compared to prostaglandins. One study investigating a different thromboxane receptor antagonist, SQ 33,961, found that it did not inhibit the anti-inflammatory effect of indomethacin in this model, suggesting that their anti-inflammatory actions are mediated through different pathways.
Gastrointestinal Safety: NSAID-Induced Gastric Ulcer Model
A significant drawback of traditional NSAIDs like indomethacin is their potential to cause gastrointestinal damage.
Indomethacin is well-documented to induce gastric ulcers in animal models and humans.[1][2][3] This is largely attributed to its inhibition of COX-1, which is crucial for the synthesis of prostaglandins that protect the gastric mucosa.
L-655,240 , by targeting the TP receptor and not the COX enzymes, is not expected to share this liability. In fact, studies with other thromboxane receptor antagonists have demonstrated a gastroprotective effect. For instance, the thromboxane receptor antagonist SQ 33,961 was shown to inhibit gastric erosions induced by aspirin (B1665792) and indomethacin in rats.[10] This suggests that blockade of the thromboxane pathway may be a safer approach regarding gastrointestinal health.
Experimental Protocol: NSAID-Induced Gastric Ulcer Model in Rats
Objective: To assess the ulcerogenic potential of a test compound compared to a known ulcerogen like indomethacin.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Dosing: Animals are fasted overnight and then administered the test compound (L-655,240), a positive control (indomethacin), or vehicle.
-
Ulcer Induction: For assessing the intrinsic ulcerogenic potential, a high dose of the compound is given. To evaluate gastroprotective effects, the compound is given prior to the administration of an ulcer-inducing agent like a high dose of indomethacin or aspirin.
-
Evaluation: After a set period (e.g., 4-6 hours), the animals are euthanized, and their stomachs are removed.
-
Ulcer Scoring: The stomachs are opened along the greater curvature, and the number and severity of gastric lesions are scored under a dissecting microscope. The ulcer index is then calculated.
-
Data Analysis: The ulcer indices of the different treatment groups are compared.
Conclusion for the Research Professional
L-655,240 and indomethacin represent two distinct pharmacological strategies for modulating the arachidonic acid pathway.
-
Indomethacin is a potent, non-selective COX inhibitor with proven anti-inflammatory efficacy. However, its clinical utility is often limited by its significant gastrointestinal side effects, a direct consequence of its mechanism of action.
-
L-655,240 , as a thromboxane receptor antagonist, offers a more targeted approach. By avoiding direct COX inhibition, it is predicted to have a superior gastrointestinal safety profile. While its anti-inflammatory efficacy in models primarily driven by prostaglandins may be less pronounced than that of indomethacin, its unique mechanism suggests potential therapeutic applications where thromboxane A2 plays a more dominant pathological role, such as in certain cardiovascular and thrombotic conditions.
For researchers, the choice between a compound like L-655,240 and a traditional NSAID like indomethacin will depend on the specific therapeutic indication and the desired balance between anti-inflammatory potency and gastrointestinal safety. Further head-to-head preclinical studies would be invaluable to fully elucidate the comparative therapeutic index of these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspirin- and indomethacin-induced ulcers and their antagonism by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of indomethacin in acute pain and inflammation management: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-regulation of cyclooxygenase-2 (COX-2) by interleukin-1 receptor antagonist in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Gastroprotective effects of thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of L-655,240 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for L-655,240, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor, and its alternatives. The objective is to offer a clear overview of its performance based on published experimental results, facilitating reproducibility and informed decisions in research and drug development.
Binding Affinity and Selectivity
The affinity of a compound for its target receptor and its selectivity over other receptors are critical parameters. These are typically determined through radioligand binding assays.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki values in nM) of L-655,708 and alternative α5-selective inverse agonists for different GABA-A receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α1 (nM) | α2 (nM) | α3 (nM) | α5 (nM) | Selectivity (α1/α5) | Reference |
| L-655,708 | - | - | - | 0.45 | 50-100 fold | [1] |
| α5IA-II | ~2.7 | ~2.5 | ~0.8 | ~1.0 | ~2.7 | [2] |
| MRK-016 | - | - | - | - | - | - |
| RO4938581 | - | - | - | - | - | [3][4] |
Data for MRK-016 and RO4938581 from single comprehensive studies comparing all compounds was not available in the searched literature. The selectivity for L-655,708 is expressed as a fold-difference in affinity for the α1 versus the α5 subunit.[5]
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound for GABA-A receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand: [3H]flunitrazepam or [3H]Ro 15-4513.
-
Test compounds: L-655,708 and alternatives.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., diazepam).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Functional Activity at GABA-A Receptors
The functional effect of a compound on the GABA-A receptor is often assessed using electrophysiological techniques, which measure changes in ion flow through the receptor channel in response to GABA and the test compound.
Comparative Functional Data
L-655,708 and its alternatives act as inverse agonists at the α5-containing GABA-A receptors, meaning they reduce the constitutive activity of the receptor and can also reduce the potentiation of GABA-evoked currents.
A study by Martin et al. (2009) showed that L-655,708 (50 nM) reduced sevoflurane (B116992) potentiation of GABA-evoked currents in wild-type neurons but not in neurons lacking the α5 subunit (Gabra5−/−).[6] Similarly, MRK-016 also attenuated the enhancement of GABA-evoked currents by sevoflurane and isoflurane.[6]
Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes
This method is commonly used to study the function of ion channels, including GABA-A receptors, expressed in a heterologous system.
Objective: To measure the modulation of GABA-evoked currents by a test compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α5β3γ2).
-
Injection needles and micromanipulator.
-
Two-electrode voltage-clamp setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
-
GABA solutions at various concentrations.
-
Test compound solutions.
Procedure:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis and defolliculate them.
-
cRNA Injection: Inject the cRNAs for the GABA-A receptor subunits into the cytoplasm of the oocytes.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA at a specific concentration (e.g., EC20) to evoke a baseline current.
-
Co-apply the test compound with GABA and measure the change in the current amplitude.
-
-
Data Analysis: Express the current in the presence of the test compound as a percentage of the baseline GABA-evoked current. Construct concentration-response curves to determine the EC50 or IC50 of the compound's modulatory effect.
Two-Electrode Voltage Clamp Workflow
In Vivo Efficacy: Cognitive Enhancement
The potential of α5-selective inverse agonists to enhance cognition is a key area of research. The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
Comparative In Vivo Data
Several studies have demonstrated the cognitive-enhancing effects of L-655,708 in the Morris water maze. For instance, Atack et al. (2006) showed that L-655,708 enhanced performance during both the acquisition and probe trials in rats.[7][8] Studies with other α5-selective inverse agonists have also reported improved performance in this task. For example, RO4938581 reversed diazepam-induced spatial learning impairment in the Morris water maze.[3][4] A direct comparative study in the Morris water maze between L-655,708 and all the mentioned alternatives under the same experimental conditions was not found in the searched literature.
Experimental Protocol: Morris Water Maze
Objective: To assess the effect of a test compound on spatial learning and memory.
Materials:
-
Circular water tank (water maze).
-
Submerged escape platform.
-
Water opacifier (e.g., non-toxic paint).
-
Video tracking system.
-
Rodents (rats or mice).
-
Test compound and vehicle.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling.
-
Acquisition Phase (Learning):
-
Place the escape platform in a fixed location in the pool.
-
For several consecutive days, conduct multiple trials per day. In each trial, release the animal from a different start position and allow it to find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path taken.
-
Administer the test compound or vehicle at a specified time before the trials each day.
-
-
Probe Trial (Memory):
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies during the acquisition phase between the treated and control groups. In the probe trial, compare the time spent in the target quadrant to assess memory retention.
Morris Water Maze Experimental Flow
Signaling Pathway
L-655,240 and its alternatives exert their effects by modulating the GABAergic signaling pathway. GABA is the primary inhibitory neurotransmitter in the central nervous system. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-).
When GABA binds to the GABA-A receptor, the channel opens, allowing Cl- to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
L-655,240, as a negative allosteric modulator (NAM) or inverse agonist, binds to the benzodiazepine (B76468) site on the α5 subunit of the GABA-A receptor. This binding reduces the ability of GABA to open the channel, thereby decreasing the inhibitory GABAergic signaling. In brain regions like the hippocampus, where α5-containing receptors are highly expressed, this reduction in inhibition is thought to underlie the enhancement of cognitive processes like learning and memory.
GABA-A Receptor Signaling Pathway
Conclusion
The available experimental data for L-655,240 and its alternatives consistently demonstrate their high affinity and selectivity for the α5 subunit of the GABA-A receptor. Functional assays confirm their role as inverse agonists, and in vivo studies in animal models support their potential as cognitive enhancers. The provided experimental protocols offer a foundation for the reproducible evaluation of these and other novel compounds targeting the α5-GABA-A receptor. For a definitive comparison, future studies should aim to directly compare these compounds head-to-head within the same experimental paradigms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potentiation of GABAA receptor activity by volatile anaesthetics is reduced by α5GABAA receptor-preferring inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of L-655240: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing L-655240, a potent and selective thromboxane (B8750289) A2/prostaglandin endoperoxide receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this compound.
L-655240 is a valuable tool in research, particularly in studies related to platelet aggregation and cardiovascular conditions.[1] However, like all chemical reagents, it requires careful management throughout its lifecycle, from acquisition to disposal. Adherence to established safety protocols not only protects laboratory personnel but also prevents the release of biologically active compounds into the environment.
Essential Safety and Handling Information
Before initiating any experimental work with L-655240, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). As a general precaution for handling research chemicals, appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be worn.[2] For compounds like L-655240, where all potential hazards may not be fully known, treating them with a high degree of caution is the most prudent approach.[2]
Storage: L-655240 should be stored at room temperature.[1] Stock solutions, once prepared, should be stored in tightly sealed vials at -20°C and are generally usable for up to one month.
Proper Disposal Procedures for L-655240
The disposal of L-655240 and any contaminated materials must be conducted in accordance with federal, state, and local environmental regulations. As a research chemical, it should not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: All waste materials contaminated with L-655240, including unused solid compound, solutions, and disposable labware (e.g., pipette tips, vials), must be segregated from general laboratory waste.
-
Containerization: Collect all L-655240 waste in a clearly labeled, sealed, and chemically resistant container. The label should prominently display "Hazardous Waste" and identify the contents, including the name "L-655240."
-
Waste Stream Classification: This waste should be classified as chemical waste. It is crucial to not mix it with other waste streams, such as biological or radioactive waste, unless your institution's specific guidelines permit and provide procedures for mixed waste.
-
Institutional Protocol: Follow your institution's established procedures for the pickup and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.
Quantitative Data
The following table summarizes key quantitative data for L-655240.
| Property | Value | Reference |
| Molecular Weight | 373.85 | [1] |
| Formula | C₂₁H₂₁ClFNO₂ | [1] |
| IC₅₀ for inhibition of human platelet aggregation | 7 nM | [1] |
| pA₂ in guinea pig smooth muscle | 8 - 8.4 | [1] |
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol outlines a typical experiment to assess the inhibitory effect of L-655240 on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
- Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[3]
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.[4]
- Carefully collect the upper PRP layer.[4]
2. Platelet Count Adjustment:
- Determine the platelet count in the PRP.
- If necessary, adjust the platelet count to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using autologous platelet-poor plasma (PPP).[4] PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g).[3]
3. Platelet Aggregation Assay (Light Transmission Aggregometry):
- Pre-warm the PRP aliquots to 37°C.[4]
- Add varying concentrations of L-655240 or a vehicle control to the PRP and incubate for a specified time.[4]
- Place the cuvette in a light transmission aggregometer and establish a baseline reading.[4]
- Induce platelet aggregation by adding an agonist, such as arachidonic acid, collagen, or a thromboxane analogue like U-46619.[5][6]
- Record the change in light transmission over time to measure the extent of platelet aggregation.[4]
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and procedures involved, the following diagrams have been generated.
Caption: Thromboxane A2 signaling pathway and the inhibitory action of L-655240.
Caption: Workflow for the proper disposal of L-655240.
By adhering to these guidelines, researchers can confidently and safely utilize L-655240 in their work while upholding the highest standards of laboratory safety and environmental stewardship. Always prioritize safety and consult your institution's specific policies for chemical handling and disposal.
References
- 1. L-655,240 | CAS 103253-15-2 | L655240 | Tocris Bioscience [tocris.com]
- 2. Safety | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling L-655,240
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for L-655,240, a potent and selective thromboxane (B8750289) A2/prostaglandin endoperoxide receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and integrity of experimental work involving this compound.
I. Immediate Safety and Handling Precautions
L-655,240 is a potent pharmacological agent. In the absence of a specific Safety Data Sheet (SDS), it is crucial to handle this compound with the assumption of high potency and potential hazards. Standard laboratory procedures for handling potent powdered compounds should be strictly followed.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is mandatory to minimize exposure.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer pair should be removed and disposed of as hazardous waste immediately after handling the compound. The inner pair should be removed upon leaving the designated handling area. Always inspect gloves for tears or punctures before use. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. The gown should be changed immediately if contamination occurs. |
| Eye Protection | Safety Goggles | Chemical splash goggles that form a seal around the eyes are mandatory to protect against accidental splashes and airborne particles. |
| Respiratory Protection | N95 or Higher Respirator | When handling the powdered form of L-655,240 outside of a certified containment system (e.g., fume hood or glove box), a properly fitted N95 or higher-rated respirator is essential to prevent inhalation. |
Engineering Controls:
-
Ventilation: All handling of powdered L-655,240 should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory where the compound is handled.
II. Quantitative Data and Physical Properties
The following table summarizes the key quantitative and physical properties of L-655,240.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁ClFNO₂ | |
| Molecular Weight | 373.85 g/mol | |
| Appearance | Off-white powder | Not explicitly cited |
| Solubility | Soluble in DMSO (30 mg/mL), Insoluble in water (<2 mg/mL) | Not explicitly cited |
| Storage | Store at room temperature in a tightly sealed container. | |
| Biological Activity | Potent and selective thromboxane A₂/prostaglandin endoperoxide receptor antagonist. | |
| IC₅₀ | 7 nM for inhibition of human platelet aggregation. |
III. Operational Plan: Step-by-Step Handling Workflow
This section provides a procedural workflow for the safe handling of L-655,240 from receipt to preparation for experimental use.
IV. Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol outlines a method for assessing the inhibitory effect of L-655,240 on platelet aggregation using Light Transmission Aggregometry (LTA).[1][2][3]
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).[1]
- Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[1]
- Carefully aspirate the upper PRP layer into a separate tube.[1]
- Centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 10 minutes) to obtain PPP.[4]
- Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.[1]
2. Instrument Setup:
- Set the aggregometer to 37°C.
- Use a cuvette with PPP to set the 100% aggregation baseline (0% light transmission).[1]
- Use a cuvette with PRP to set the 0% aggregation baseline (100% light transmission).[1]
3. Aggregation Assay:
- Pipette 450 µL of the adjusted PRP into a cuvette containing a magnetic stir bar.
- Add 50 µL of L-655,240 at various concentrations (or vehicle control, e.g., DMSO) and incubate for 10-20 minutes at 37°C with stirring.[1]
- Initiate aggregation by adding a known agonist (e.g., U-46619, a thromboxane A₂ mimetic).
- Record the change in light transmission for a minimum of 5 minutes to generate aggregation curves.[1]
4. Data Analysis:
- Determine the maximum percentage of aggregation for each sample.
- Calculate the IC₅₀ value for L-655,240 by plotting the percentage of inhibition against the log concentration of the compound.
V. Signaling Pathway
L-655,240 acts as a competitive antagonist at the Thromboxane A₂ (TXA₂) receptor, also known as the T-prostanoid (TP) receptor. By blocking this receptor, L-655,240 inhibits the downstream signaling cascade that leads to platelet activation and aggregation.[5][6]
VI. Disposal Plan
All waste generated from the handling and use of L-655,240 must be treated as hazardous chemical waste.[7] Adherence to institutional and local environmental health and safety (EHS) guidelines is mandatory.
1. Waste Segregation and Collection:
- Solid Waste:
- Unused or expired L-655,240 powder should be collected in its original container or a clearly labeled, sealed waste container.
- Contaminated PPE (gloves, gowns), weigh papers, and other consumables must be placed in a designated, sealed hazardous waste bag.
- Liquid Waste:
- Solutions containing L-655,240 should be collected in a dedicated, leak-proof, and shatter-resistant waste container.
- Do not mix L-655,240 waste with other chemical waste streams unless compatibility has been confirmed.
2. Waste Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "L-655,240".
- List all other components of the waste, including solvents and their approximate concentrations.
3. Storage of Chemical Waste:
- Store waste containers in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.
- The SAA should have secondary containment to capture any potential leaks.
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed environmental waste management vendor.
- Never dispose of L-655,240 or its waste down the sink or in the regular trash.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
